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  • Product: 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid
  • CAS: 196211-13-9

Core Science & Biosynthesis

Foundational

Synthesis of 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid: A Technical Guide

Strategic Context and Retrosynthetic Analysis The synthesis of highly functionalized cyclopropane derivatives is a cornerstone in modern drug discovery, particularly in the development of c-Met, KDR, and flt-3 kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Retrosynthetic Analysis

The synthesis of highly functionalized cyclopropane derivatives is a cornerstone in modern drug discovery, particularly in the development of c-Met, KDR, and flt-3 kinase inhibitors ([1]). 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid serves as a critical intermediate in these pathways.

The starting material, cyclopropane-1,1-dicarboxylic acid, is a symmetric meso diacid typically prepared via the double alkylation of diethyl malonate with 1,2-dibromoethane followed by saponification ([2], [3]). The primary synthetic challenge is the desymmetrization of this diacid to form a mono-amide without over-reacting to form the bis-amide ([4]).

Rather than employing a lengthy protection-deprotection sequence (e.g., forming a mono-ester), the most atom-economical approach utilizes in situ activation to form a highly electrophilic cyclic anhydride. This intermediate is subsequently opened by benzylamine in a regioselective nucleophilic acyl substitution.

Mechanism M1 Symmetric Diacid (Starting Material) M2 SOCl2 / TEA (0 °C) M1->M2 M3 Cyclic Anhydride (Reactive Intermediate) M2->M3 M4 Benzylamine (Nucleophile) M3->M4 Ring Opening M5 Desymmetrized Mono-amide (Final Product) M4->M5

Fig 1. Mechanistic pathway of diacid desymmetrization via cyclic anhydride.

Mechanistic Causality and Experimental Design

To ensure scientific integrity, every parameter in this protocol is chosen based on strict chemical causality:

  • Stoichiometric Precision (1.0 eq SOCl2): Using exactly 1.0 equivalent of thionyl chloride is critical. An excess would drive the reaction past the cyclic anhydride stage into the bis-acid chloride, which would inevitably yield the undesired bis-amide impurity upon the addition of benzylamine ([1]).

  • Thermal Control (0 °C): The activation of the diacid is highly exothermic. Maintaining 0 °C prevents thermal degradation of the strained cyclopropane ring and keeps the amidation under strict kinetic control, favoring mono-amidation over bis-amidation.

  • pH-Driven Phase Partitioning: The purification strategy exploits the ionizable nature of the product. By extracting the mixture with an alkaline solution (pH 10), the target mono-acid is deprotonated into a water-soluble sodium salt. Neutral impurities (unreacted benzylamine, bis-amides) remain trapped in the organic phase and are discarded. This creates a highly reliable, self-validating purification loop.

Quantitative Data Summary

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
Cyclopropane-1,1-dicarboxylic acid130.101.05.00 g38.4 mmolStarting Material
Triethylamine (TEA)101.191.05.35 mL38.4 mmolBase / Catalyst
Thionyl Chloride (SOCl2)118.971.02.80 mL38.4 mmolActivating Agent
Benzylamine107.151.14.62 mL42.3 mmolNucleophile
Tetrahydrofuran (THF)72.11Solvent75 mL-Reaction Medium
1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid 219.24 0.52 4.39 g 20.0 mmol Target Product

Self-Validating Experimental Protocol

The following methodology is adapted from validated pharmaceutical patent literature ([1]) and engineered to include real-time analytical checkpoints.

Workflow A 1. Diacid Activation Cyclopropane-1,1-dicarboxylic acid + TEA + SOCl2 in THF (0 °C) B 2. Amidation Add Benzylamine (1.1 eq) Stir 1.5 h at 0 °C A->B C 3. Quench & Dilute Dilute with EtOAc B->C D 4. Base Extraction Extract with 2N NaOH (pH 10) C->D E Aqueous Phase (Product Sodium Salt) D->E Retain F Organic Phase (Neutral Impurities) D->F Discard G 5. Acidification Titrate with 2N HCl (pH 1-2) E->G H 6. Final Extraction Extract with EtOAc, Dry, Concentrate G->H I Pure Product 1-(Benzylcarbamoyl)cyclopropane- 1-carboxylic acid H->I

Fig 2. Step-by-step synthetic workflow and pH-driven purification strategy.

Step-by-Step Methodology

Step 1: Preparation of the Activation Complex In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5.00 g (38.4 mmol) of cyclopropane-1,1-dicarboxylic acid in 50 mL of anhydrous THF. Cool the solution strictly to 0 °C using an ice-water bath.

Step 2: Base Addition Add 5.35 mL (38.4 mmol) of triethylamine dropwise over 5 minutes. Stir the mixture for 30 minutes at 0 °C.

Step 3: Anhydride Formation Carefully add 2.80 mL (38.4 mmol) of thionyl chloride dropwise. Maintain the temperature at 0 °C and stir for an additional 30 minutes. Self-Validation Checkpoint 1: The solution will become turbid due to the precipitation of triethylamine hydrochloride (TEA·HCl). This visual cue confirms the successful activation of the carboxylic acid into the cyclic anhydride.

Step 4: Nucleophilic Amidation Prepare a secondary solution of 4.62 mL (42.3 mmol) of benzylamine in 25 mL of anhydrous THF. Add this solution dropwise to the main reaction mixture at 0 °C. Stir the resulting mixture for 1.5 hours at 0 °C.

Step 5: Quenching and Phase Separation Dilute the reaction mixture with 100 mL of ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel and extract with 2N NaOH until the aqueous phase reaches pH 10. Self-Validation Checkpoint 2: Separate the layers. Perform a rapid Thin Layer Chromatography (TLC) on the organic layer. The absence of a baseline spot confirms that the polar mono-acid product has successfully partitioned into the basic aqueous layer. Discard the organic layer containing neutral impurities.

Step 6: Acidification and Product Isolation Carefully titrate the retained aqueous phase with 2N HCl until the pH reaches 1-2. Self-Validation Checkpoint 3: The aqueous layer will immediately turn cloudy or precipitate a white solid. This visually validates the reprotonation of the mono-acid, guaranteeing its recovery in the next step.

Step 7: Final Extraction Extract the acidic aqueous phase with EtOAc (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to afford 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid as a white solid (approx. 4.39 g, 52% yield).

References

  • US Patent 9,174,947 - c-Met modulators and methods of use Source: Google Patents URL
  • Cyclopropane-1,1-dicarboxylic acid Source: Organic Syntheses, Vol. 60, p. 66 (1981) URL:[Link]

  • Synthesis of dicarboxylic acid monoamides Source: Periodica Polytechnica Chemical Engineering (via ResearchGate) URL:[Link]

Sources

Exploratory

The Discovery, Synthesis, and Mechanistic Role of 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid in Targeted Oncology

Executive Summary In the landscape of modern targeted oncology, the development of multi-kinase inhibitors has revolutionized the treatment of aggressive malignancies. While final active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the development of multi-kinase inhibitors has revolutionized the treatment of aggressive malignancies. While final active pharmaceutical ingredients (APIs) like cabozantinib and foretinib dominate clinical discussions, their efficacy is fundamentally rooted in their molecular architecture. A critical linchpin in this architecture is 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 196211-13-9)[1],[2].

This technical whitepaper explores the historical discovery, mechanistic rationale, and precise synthetic methodologies of this vital intermediate. By providing a self-validating protocol and explaining the causality behind each chemical step, this guide serves as an authoritative resource for drug development professionals and synthetic chemists.

Chemical Identity & Physical Properties

Before detailing the synthesis and application of the compound, it is essential to establish its baseline quantitative and structural properties. The data below summarizes the core chemical identity used for analytical verification[1],[2],[3].

PropertyValue
IUPAC / Chemical Name 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid
CAS Registry Number 196211-13-9
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Physical Appearance White solid
Core Pharmacophore Cyclopropane-1,1-dicarboxamide precursor

Historical Context: The Shift to Multi-Kinase Inhibitors

In the early 2000s, oncology research experienced a paradigm shift. Single-target therapies were frequently circumvented by tumor mutation and adaptive resistance. Researchers, notably those at institutions like Exelixis, began designing small molecules capable of simultaneously inhibiting multiple receptor tyrosine kinases (RTKs)—specifically c-Met, KDR (VEGFR2), c-Kit, flt-3, and flt-4 [3],[4]. These kinases are deeply implicated in abnormal cell proliferation, migration, and tumor angiogenesis[3].

To achieve multi-kinase inhibition, drug designers needed a molecular scaffold that could bridge a hinge-binding heteroaryl core (such as a quinoline or quinazoline) with a hydrophobic terminal aryl group. The cyclopropane-1,1-dicarboxamide moiety was discovered to be the optimal linker[3]. To synthesize these complex APIs, researchers required highly pure, mono-substituted cyclopropane building blocks. This necessity led to the widespread utilization of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid as a foundational intermediate[3].

Mechanistic Role in Drug Design

The selection of the cyclopropane ring and the benzylcarbamoyl group is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements.

  • Conformational Rigidity: The cyclopropane ring forces the two attached carboxamide groups into a specific dihedral angle. This rigidity minimizes the entropic penalty upon binding to the kinase ATP-binding pocket, locking the drug into the active "DFG-out" conformation required to inhibit c-Met and VEGFR2.

  • Hydrophobic Anchoring: The benzyl group mimics the hydrophobic interactions required to occupy deep allosteric pockets adjacent to the ATP-binding site, increasing both affinity and target residence time.

Pathway HGF HGF Ligand cMet c-Met RTK HGF->cMet Activates PI3K PI3K/AKT (Cell Survival) cMet->PI3K MAPK RAS/MAPK (Proliferation) cMet->MAPK Inhibitor Multi-Kinase Inhibitor (Cyclopropane-1,1-dicarboxamide core) Inhibitor->cMet Competitive ATP Inhibition

Fig 1. c-Met RTK signaling pathway and the inhibitory role of cyclopropane-derived modulators.

Synthetic Methodology: The Modified Shih & Rankin Protocol

The synthesis of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid presents a unique chemical challenge: how to selectively amidate only one of the two identical carboxylic acid groups on cyclopropane-1,1-dicarboxylic acid without forming unwanted bis-amides.

The solution relies on a modified one-pot procedure originally developed by Shih and Rankin in 1996 for the synthesis of N-arylmalonamic acids[3],[5].

The Chemical Logic (Causality)

The Shih and Rankin method succeeds through the precise stoichiometric control of reagents to generate a malonyl monoacyl chloride in situ[5]. By adding exactly 1.0 equivalent of triethylamine (TEA), one carboxylic acid is deprotonated to form a monoanion. This monoanion is electronically stabilized and sterically hinders the second carboxylic acid. When 1.0 equivalent of thionyl chloride (SOCl2) is subsequently added, it selectively reacts with the unprotected carboxylic acid, generating a monoacyl chloride while preventing the formation of a di-acyl chloride[5].

Synthesis SM Cyclopropane-1,1-dicarboxylic acid (1.0 eq) Step1 TEA (1.0 eq), THF, 0°C SM->Step1 Intermediate Monoanion Complex (Protected Carboxyl) Step1->Intermediate Step2 SOCl2 (1.0 eq), 0°C Intermediate->Step2 AcylChloride Monoacyl Chloride (Reactive Intermediate) Step2->AcylChloride Step3 Benzylamine (1.0 eq) AcylChloride->Step3 Product 1-(benzylcarbamoyl)cyclopropane -1-carboxylic acid Step3->Product

Fig 2. One-pot synthetic workflow of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid.

Step-by-Step Experimental Protocol

The following protocol outlines the self-validating system for synthesizing the intermediate on a 5.0 g scale[3].

Step 1: System Preparation & Inert Atmosphere

  • Action: To a flame-dried round-bottom flask under a continuous nitrogen atmosphere, add cyclopropane-1,1-dicarboxylic acid (5.0 g, 38.4 mmol, 1.0 eq.) and anhydrous tetrahydrofuran (THF) (50 mL). Cool the mixture to 0°C using an ice-water bath[3].

  • Causality: Nitrogen prevents atmospheric moisture from prematurely hydrolyzing the highly reactive acyl chloride intermediate. The 0°C temperature is critical to control the exotherm of the subsequent activation steps.

Step 2: Monoanion Formation

  • Action: Add triethylamine (3.89 g, 38.4 mmol, 1.0 eq.) dropwise over 10 minutes. Stir the mixture for 30 minutes at 0°C[3].

  • Causality: Slow addition ensures that the localized concentration of TEA does not exceed 1.0 eq, ensuring strict mono-deprotonation.

Step 3: In-Situ Acyl Chloride Generation

  • Action: Add thionyl chloride (1.0 eq.) dropwise to the stirring mixture. Maintain the temperature at 0°C and stir for an additional 30 minutes[3],[6].

  • Causality: Thionyl chloride converts the free carboxylic acid into the electrophilic monoacyl chloride. The low temperature prevents over-reaction and degradation.

Step 4: Amidation

  • Action: Add benzylamine (1.0 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir until completion (monitored via TLC).

  • Causality: The nucleophilic primary amine attacks the acyl chloride, displacing the chloride ion to form the stable amide bond.

Step 5: Workup and Isolation

  • Action: Quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure to yield a white solid (approx. 4.39 g, 52.15% yield)[3].

Analytical Characterization & Self-Validation

To ensure the integrity of the protocol and confirm the absence of bis-amide byproducts, the isolated product must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the free carboxylic acid proton and the distinct cyclopropane multiplet confirms the structural fidelity.

1H NMR (400 MHz, CDCl3) Reference Data:

  • 8.44 ppm (br s, 1H): Amide N-H proton.

  • 7.37 - 7.33 ppm (m, 2H): Aromatic protons (benzyl group).

  • 7.32 - 7.26 ppm (m, 3H): Aromatic protons (benzyl group).

  • 1.82 - 1.70 ppm (m, 4H): Cyclopropane ring protons[3],[7].

Self-Validation Check: The integration of the cyclopropane protons (4H) relative to the aromatic protons (5H) guarantees that only one benzylamine molecule has been successfully coupled to the cyclopropane core.

References

  • CymitQuimica.3D-DBA68780 - 2-benzylcarbamoyl-2-phenylacetic-acid: 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid.
  • NextSDS.1-(BENZYLCARBAMOYL)CYCLOPROPANECARBOXYLIC ACID — Chemical Substance Information.
  • Bannen, L. et al. (Exelixis, Inc.). (2013). c-Met modulators and method of use (U.S. Patent No. 8,497,284). Google Patents.
  • Shih, H., & Rankin, G. O. (1996). A convenient one-pot synthesis of N-arylmalonamic acid via in-situ generation of malonyl monoacyl chloride. Synthetic Communications, 26(4), 833-836.

Sources

Foundational

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid: Comprehensive Technical Guide on Identifiers, Synthesis, and Drug Discovery Applications

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid is a highly versatile, bifunctional building block. Featuring a geminally disubstituted cyclopropane core, this molecule projects a hydrogen-bond donating/accepting benzyl amide and a reactive carboxylic acid at precise vectors. This whitepaper provides an in-depth analysis of its chemical identifiers, structural rationale, synthesis methodologies, and applications in kinase inhibitor design.

Chemical Identity & Structural Informatics

Accurate chemical informatics are critical for procurement, regulatory tracking, and computational drug design. The compound is globally tracked under CAS Number 196211-13-9 [1]. It is widely categorized within organic building blocks, specifically as an advanced amide/carboxylic acid intermediate[2].

Below is a consolidated table of its quantitative data and structural identifiers:

Identifier / PropertyValue
IUPAC Name 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid
CAS Number 196211-13-9[1]
MDL Number MFCD16676101[3]
Molecular Formula C12H13NO3[1]
Molecular Weight 219.24 g/mol
SMILES O=C(O)C1(CC1)C(=O)NCCc2ccccc2 (Standardized)[2]
InChI InChI=1S/C12H13NO3/c14-10(15)12(6-7-12)11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15)
Symmetry Achiral (Possesses an internal plane of symmetry)

Structural Significance in Drug Design (SBDD)

From a biophysical perspective, the cyclopropane ring acts as a rigid spacer. Unlike linear aliphatic chains (e.g., malonic acid derivatives) which suffer a high entropic penalty upon binding to a target protein, the cyclopropane ring locks the dihedral angles of the attached substituents.

When integrated into a larger API, this geminal disubstitution minimizes the conformational space the molecule can sample. This rigidity is particularly advantageous when targeting the hinge region or allosteric pockets of kinases, where precise spatial orientation of hydrogen bond donors and acceptors is required to achieve high binding affinity. Furthermore, because the molecule is achiral, it eliminates the need for complex asymmetric synthesis or chiral resolution downstream, significantly streamlining scale-up manufacturing.

Synthesis Methodology: Controlled Desymmetrization

The synthesis of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid relies on the controlled desymmetrization of the symmetric precursor, cyclopropane-1,1-dicarboxylic acid. The primary challenge in this workflow is preventing over-reaction (bis-amidation).

Step-by-Step Protocol

This protocol is designed as a self-validating system , utilizing thermodynamic control and specific acid-base partitioning to ensure high purity.

  • Preparation & Activation:

    • Dissolve cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C.

    • Add EDC·HCl (1.05 eq) and HOBt (1.05 eq). Stir for 30 minutes.

    • Causality: Maintaining 0 °C is critical. It suppresses the formation of the bis-activated ester, ensuring that predominantly only one of the two equivalent carboxylic acids is primed for nucleophilic attack.

  • Coupling (Amidation):

    • Add benzylamine (1.0 eq) dropwise over 1 hour.

    • Causality: Slow addition ensures the amine reacts instantly with the mono-activated intermediate. A rapid addition would create a high local concentration of the amine, driving the equilibrium toward the unwanted bis-amide byproduct.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS until the mono-activated intermediate is consumed.

  • Self-Validating Isolation (Work-up):

    • Basic Extraction: Quench the reaction with water and adjust to pH 9–10 using 1M NaOH. Extract with Ethyl Acetate (EtOAc).

      • Validation: At pH 10, the desired mono-amide product and unreacted diacid are deprotonated (water-soluble sodium salts). The neutral bis-amide byproduct partitions into the organic layer and is discarded.

    • Acidic Extraction: Acidify the aqueous layer to pH 2–3 using 1M HCl. Extract with EtOAc.

      • Validation: The mono-amide is protonated and becomes lipophilic, partitioning into the organic layer. The unreacted diacid remains highly polar and largely stays in the aqueous phase.

  • Purification:

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield the pure product.

SynthesisWorkflow A Cyclopropane-1,1- dicarboxylic acid B Activation (EDC/HOBt) 0°C, DMF A->B Step 1 C Benzylamine Addition Strict 1:1 Ratio B->C Step 2 D Reaction Mixture (Mono, Bis, Diacid) C->D 2-4 Hours E Acid-Base Extraction (pH Control) D->E Workup F Pure 1-(Benzylcarbamoyl) cyclopropane-1-carboxylic acid E->F Isolation

Caption: Step-by-step chemical synthesis and isolation workflow via desymmetrization.

Applications in Medicinal Chemistry & Kinase Modulation

The primary utility of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid is as a modular building block in the synthesis of targeted therapeutics. Notably, derivatives of this scaffold have been heavily utilized in the development of kinase inhibitors .

According to patent literature[4] (), cyclopropane-based amides are critical components in synthesizing 5,6-fused bicyclics (such as quinazolines and quinolines). These advanced structures function as potent modulators of protein kinase enzymatic activity, specifically targeting c-Met, KDR, and flt-3 signal transduction pathways[4]. By coupling the free carboxylic acid of our building block to an amine-bearing quinoline core, researchers can rapidly generate libraries of compounds to inhibit cellular proliferation and chemoinvasion in oncology models.

DrugDesign A 1-(Benzylcarbamoyl) cyclopropane-1-carboxylic acid C Amide Coupling (HATU, DIPEA) A->C Reagent 1 B Target Core (e.g., Quinoline Amine) B->C Reagent 2 D Advanced Intermediates (Kinase Inhibitors) C->D Assembly E c-Met / KDR Modulation D->E Biological Target

Caption: Integration of the building block into kinase inhibitor discovery pipelines.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured building block, the following analytical signatures must be verified. This serves as a self-validating checkpoint before committing the material to expensive downstream API synthesis:

  • 1H NMR (DMSO-d6, 400 MHz):

    • ~12.5 ppm (br s, 1H): Carboxylic acid proton.

    • ~8.2 ppm (t, J = 6.0 Hz, 1H): Amide NH, splitting into a triplet due to coupling with the adjacent benzyl CH2.

    • ~7.20–7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

    • ~4.3 ppm (d, J = 6.0 Hz, 2H): Benzyl CH2 protons.

    • ~1.3 ppm (m, 4H): Cyclopropane CH2 protons. Note: Because the protons on the cyclopropane ring are diastereotopic (syn or anti to the carboxylate), they will appear as complex multiplets rather than a simple singlet.

  • LC-MS (ESI+): Expected to show a clear [M+H]+ peak at m/z 220.2 . The absence of a peak at m/z 309.4 (bis-amide) confirms the success of the pH-controlled workup.

References

  • Title: 1-(BENZYLCARBAMOYL)CYCLOPROPANECARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: WO2006014325A2 - C-met modulators and method of use Source: Google Patents URL

Sources

Exploratory

A Comprehensive Guide to the Structure Elucidation of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth, experience-driven framework for the complete structure elucidation of the novel compound, 1-(benzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth, experience-driven framework for the complete structure elucidation of the novel compound, 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid. The methodologies detailed herein are designed to be a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering insights grounded in practical application.

Introduction: The Significance of Cyclopropane Scaffolds

The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in medicinal chemistry. Its unique stereoelectronic properties can significantly influence the metabolic stability, binding affinity, and overall pharmacological profile of a drug candidate. The incorporation of a cyclopropyl group can enforce a specific conformation, enhancing interaction with biological targets. The title compound, 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid, combines this valuable scaffold with a benzylamide and a carboxylic acid, functionalities that offer multiple points for potential biological interactions and further chemical modification. Accurate and unambiguous structure determination is the foundational pillar upon which all subsequent biological and toxicological studies are built.[1]

Part 1: Proposed Synthesis – A Logical Starting Point

A robust structure elucidation strategy begins with a clear understanding of the synthetic route. A plausible and efficient synthesis of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid involves a two-step process starting from diethyl malonate.

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid

This precursor can be synthesized via a phase-transfer catalyzed reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base, followed by hydrolysis of the resulting diester.[2] This one-pot conversion is efficient and yields the diacid which can be readily purified.[2]

Step 2: Synthesis of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid

The target compound is proposed to be synthesized through the reaction of cyclopropane-1,1-dicarboxylic anhydride with benzylamine. The anhydride can be formed in situ or pre-synthesized from the dicarboxylic acid. The nucleophilic attack of the primary amine, benzylamine, on one of the carbonyl carbons of the anhydride will lead to the formation of the desired N-benzyl amide and a free carboxylic acid. This reaction is a well-established method for the formation of amides from anhydrides.[3][4]

Part 2: A Multi-faceted Approach to Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5][6]

Expertise & Experience in Action:

The choice of a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is not arbitrary. It is a systematic approach to build the molecular structure from the ground up. The ¹H NMR provides a proton census and their immediate electronic environment, while ¹³C NMR reveals the carbon skeleton. 2D experiments then act as a "molecular GPS," mapping the connections between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range).

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid. These predictions are based on the known effects of the functional groups and the characteristic upfield shifts associated with the strained cyclopropane ring.[7]

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale
Cyclopropane CH₂1.3 - 1.6 (m, 4H)~18-22The methylene protons of the cyclopropane ring are diastereotopic and will appear as a complex multiplet in a highly shielded (upfield) region due to the ring strain.[5] The corresponding carbons will also be significantly upfield.[7]
Quaternary Cyclopropane C-~35-40This quaternary carbon, attached to both the amide and carboxylic acid, will be deshielded relative to the CH₂ carbons but still in the aliphatic region.
Benzyl CH₂4.4 - 4.6 (d, 2H)~45-48The methylene protons adjacent to the nitrogen and the phenyl ring will be deshielded and will likely show coupling to the amide N-H.
Aromatic CH (ortho, meta, para)7.2 - 7.4 (m, 5H)~127-129The protons of the benzyl group will appear in the typical aromatic region.
Aromatic C (ipso)-~138-140The carbon of the phenyl ring attached to the benzylic CH₂.
Amide N-H8.0 - 8.5 (t, 1H)-The amide proton will be deshielded and will likely show coupling to the benzylic CH₂ protons. Its chemical shift can be concentration and solvent dependent.
Carboxylic Acid O-H10.0 - 12.0 (br s, 1H)-The carboxylic acid proton is highly deshielded and often appears as a broad singlet.
Amide C=O-~170-175The amide carbonyl carbon will be in the characteristic downfield region for amides.
Carboxylic Acid C=O-~175-180The carboxylic acid carbonyl carbon will be slightly more downfield than the amide carbonyl.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Perform a series of 2D experiments to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, crucial for identifying quaternary carbons and piecing together the molecular fragments.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool in drug development and structure elucidation, providing the exact molecular weight and valuable information about the molecule's substructures through fragmentation patterns.[3][9]

Expertise & Experience in Action:

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method ideal for this molecule, as it is likely to produce a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. High-resolution mass spectrometry (HRMS) is then employed to determine the elemental composition from the exact mass, providing a high degree of confidence in the molecular formula.

Predicted Mass Spectrometry Data

Ion Predicted m/z Interpretation
[M+H]⁺220.0968Protonated molecular ion.
[M+Na]⁺242.0787Sodium adduct of the molecular ion.
[M-H]⁻218.0823Deprotonated molecular ion.
[M-H₂O+H]⁺202.0862Loss of water from the carboxylic acid.
[M-CO₂H]⁺174.1019Loss of the carboxylic acid group.
C₇H₇⁺91.0542Tropylium ion, a characteristic fragment of benzyl groups.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system coupled to the mass spectrometer. A C18 column is a good starting point for separation.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of all possible molecular ions.

    • Analysis: Perform a full scan analysis to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

    • High-Resolution Analysis: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Expertise & Experience in Action:

While NMR and MS provide the detailed connectivity, IR spectroscopy offers a quick confirmation of the key functional groups. The presence of a broad O-H stretch, a sharp N-H stretch, and two distinct C=O stretches provides immediate and compelling evidence for the presence of the carboxylic acid and amide moieties. The C-H stretches above 3000 cm⁻¹ are characteristic of the cyclopropyl and aromatic C-H bonds.

Predicted Infrared Absorption Data

Wavenumber (cm⁻¹) Vibration Expected Appearance
~3300N-H stretch (amide)Sharp, medium intensity
~3100-2500O-H stretch (carboxylic acid)Very broad, strong
~3080C-H stretch (cyclopropane)Sharp, weak to medium
~3030C-H stretch (aromatic)Sharp, weak to medium
~2950C-H stretch (aliphatic)Sharp, medium
~1710C=O stretch (carboxylic acid)Sharp, strong
~1650C=O stretch (amide I)Sharp, strong
~1550N-H bend (amide II)Medium intensity
~1450, 1495C=C stretch (aromatic)Medium to weak

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Data Acquisition: A background spectrum of the empty spectrometer (or KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded.

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.[12]

X-ray Crystallography: The Ultimate Proof (Optional but Definitive)

For an unambiguous determination of the three-dimensional structure, including the absolute configuration if the molecule is chiral, single-crystal X-ray diffraction is the gold standard. This technique provides precise atomic coordinates, bond lengths, and bond angles.

Expertise & Experience in Action:

Growing a high-quality single crystal suitable for X-ray diffraction can be a significant challenge and is often the rate-limiting step. A variety of crystallization techniques, such as slow evaporation, vapor diffusion, and solvent layering, should be systematically explored with a range of solvents.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Part 3: Visualizing the Elucidation Workflow

A logical and systematic workflow is crucial for efficient and accurate structure elucidation. The following diagram illustrates the interconnectedness of the primary analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_conclusion Final Structure Confirmation synthesis Proposed Synthesis of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Pattern purification->ms ir Infrared (IR) Spectroscopy - Functional Group Identification purification->ir nmr NMR Spectroscopy - ¹H & ¹³C Chemical Shifts - Connectivity (COSY, HSQC, HMBC) purification->nmr conclusion Integration of All Data & Final Structure Assignment ms->conclusion ir->conclusion xray X-ray Crystallography (Optional, Definitive) - 3D Structure - Absolute Configuration nmr->xray If single crystal available nmr->conclusion xray->conclusion

Caption: A workflow for the structure elucidation of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid.

Conclusion

References

  • SK pharmteco. (2025, June 21). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy.
  • LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • European Pharmaceutical Review. (2021, February 18). Mass spectrometry applications for drug discovery and development.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Kindleysides, L. (2021). Advances in high‐throughput mass spectrometry in drug discovery. PMC.
  • Rigaku. (n.d.). Absolute Structure Determination.
  • LCGC International. (2024, March 6). How Analytics and Mass Spec Became the Driving Force Behind Biotherapeutic Drug Development. Chromatography Online.
  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC.
  • ReAgent. (2022, May 6). A Level Organic Chemistry – NMR Spectroscopy.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • BenchChem. (2025). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry.
  • ChemicalBook. (n.d.). 13C nmr spectrum of cyclopropane C3H6.
  • Pittcon. (2025, July 4). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.
  • Britton, R., & Dake, G. R. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. PubMed.
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • The Organic Chemistry Tutor. (2020, July 30). IR Spectroscopy - Basic Introduction [Video]. YouTube.
  • Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry - ACS Publications.
  • Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed.
  • BenchChem. (2025). Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols.
  • Telvekar, V. N. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.
  • PubChemLite. (n.d.). 1-[benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid (C13H15NO3).
  • BLD Pharm. (n.d.). 196211-13-9|1-(Benzylcarbamoyl)cyclopropanecarboxylic acid.
  • NextSDS. (n.d.). 1-(BENZYLCARBAMOYL)CYCLOPROPANECARBOXYLIC ACID — Chemical Substance Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.
  • Fisher Scientific. (n.d.). Cyclopropanecarboxylic acids and derivatives.
  • Google Patents. (n.d.). EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
  • NIST. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal.
  • Google Patents. (n.d.). EP0879813A1 - Process of preparation of cyclopropane carboxylic acids.
  • Hoffman, N. E., Yang, S. F., & McKeon, T. (1982). Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. PubMed.

Sources

Foundational

Pharmacophore Engineering: Biological Targets and Mechanistic Profiling of 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid Derivatives

Executive Summary In modern targeted oncology, the design of Type II receptor tyrosine kinase (RTK) inhibitors relies heavily on privileged pharmacophore building blocks. 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, the design of Type II receptor tyrosine kinase (RTK) inhibitors relies heavily on privileged pharmacophore building blocks. 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 196211-13-9) is a critical synthetic intermediate used to engineer the hinge-binding and hydrophobic-pocket-occupying domains of multi-kinase inhibitors .

While the free acid itself is a precursor, its incorporation into larger scaffolds (such as quinolines or quinazolines) yields potent inhibitors that target a specific spectrum of RTKs. This whitepaper provides an in-depth technical analysis of the biological targets engaged by this cyclopropane-1,1-dicarboxamide moiety, the structural rationale behind its efficacy, and the self-validating experimental workflows required to evaluate its derivatives.

Structural and Mechanistic Rationale

The biological targeting profile of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid derivatives is dictated by their ability to stabilize the inactive "DFG-out" conformation of kinase domains . The structural logic is threefold:

  • Conformational Restriction: The cyclopropane ring restricts the dihedral angles of the molecule, projecting the two carbonyl groups in an optimal geometry. This pre-organization minimizes the entropic penalty upon binding to the kinase.

  • Hinge Region Interaction: The dicarboxamide linker acts as a highly efficient hydrogen bond donor/acceptor system. One amide typically interacts with the kinase hinge region (e.g., Met1160 in c-Met), while the second interacts with the DFG motif (e.g., Asp1222).

  • Hydrophobic Pocket Occupation: The benzyl group is specifically designed to plunge into the deep, lipophilic allosteric pocket exposed only when the phenylalanine of the DFG motif swings outward.

Primary Biological Targets (The RTK Profile)

Derivatives synthesized from this building block exhibit a highly specific multi-kinase inhibition profile. The primary biological targets are RTKs implicated in tumor proliferation, angiogenesis, and microenvironment modulation .

Quantitative Target Profile

The following table summarizes the typical in vitro inhibitory profile (IC₅₀ ranges) of optimized cyclopropane-1,1-dicarboxamide derivatives against their primary biological targets .

Biological TargetKinase FamilyTypical IC₅₀ Range (nM)Primary Cellular FunctionClinical Indication Focus
c-Met (HGFR) RTK1.0 - 10.0Proliferation, Invasion, MigrationHepatocellular & Renal Cell Carcinoma
VEGFR2 (KDR) RTK1.0 - 30.0Endothelial cell survival, AngiogenesisSolid tumors (Anti-angiogenesis)
FLT3 RTK10.0 - 50.0Hematopoiesis, Stem cell survivalAcute Myeloid Leukemia (AML)
AXL TAM5.0 - 20.0Metastasis, Drug resistance bypassNon-Small Cell Lung Cancer (NSCLC)
c-Kit RTK10.0 - 40.0Cell differentiation, SurvivalGastrointestinal Stromal Tumors (GIST)

Signaling Pathway Visualization

By simultaneously inhibiting c-Met and VEGFR2, these derivatives block both the tumor cell's intrinsic survival pathways and the extrinsic development of supporting vasculature.

RTK_Signaling HGF HGF / VEGF Ligands cMet c-Met / VEGFR2 (RTKs) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Inhibitor Cyclopropane-1,1-dicarboxamide Derivatives Inhibitor->cMet Blocks (DFG-out) Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Fig 1: RTK signaling blockade by cyclopropane-1,1-dicarboxamide derivatives.

Experimental Methodologies: Validating Target Engagement

To rigorously validate the biological targets of compounds derived from 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid, a self-validating screening cascade must be employed.

Workflow Step1 Compound Synthesis Step2 TR-FRET Kinase Assay Step1->Step2 Step3 Cellular Western Blot Step2->Step3 Step4 In Vivo Efficacy Step3->Step4

Fig 2: Step-by-step target validation workflow for synthesized kinase inhibitors.

Protocol 1: TR-FRET In Vitro Kinase Inhibition Assay

Purpose: Quantify the direct biochemical IC₅₀ against isolated c-Met and VEGFR2 kinase domains. Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric assays. The time-resolved nature eliminates compound auto-fluorescence—a common artifact with highly conjugated aromatic Type II inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 4X recombinant enzyme (c-Met or VEGFR2), 4X ATP/substrate mix, and 4X compound dilutions in kinase buffer. Insight: Using 4X working concentrations ensures that upon mixing (1:1:2 ratio), the final DMSO concentration remains strictly below 1%, preventing enzyme denaturation.

  • Pre-Incubation: Incubate the compound with the enzyme for 30 minutes at room temperature before adding ATP. Insight: Type II inhibitors exhibit slow binding kinetics because the kinase must undergo a conformational shift to the DFG-out state. Pre-incubation ensures thermodynamic equilibrium is reached prior to the reaction start.

  • Reaction & Termination: Add the ATP/substrate mix and incubate for 60 minutes. Terminate the reaction by adding EDTA alongside the Europium-labeled anti-phosphotyrosine antibody. Insight: EDTA rapidly chelates Mg²⁺, abruptly halting the kinase reaction to ensure precise timing across the microplate.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO vehicle (negative control) and a reference inhibitor like Cabozantinib (positive control). The assay is only validated if Z' > 0.6.

Protocol 2: Cellular Target Modulation (Western Blotting)

Purpose: Confirm that the compound penetrates the cell membrane and inhibits target RTK autophosphorylation in a physiological environment.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed A549 cells (for c-Met) or HUVECs (for VEGFR2) in 6-well plates. Once adhered, wash and incubate in 0.1% FBS media for 24 hours. Insight: Serum starvation suppresses basal, ligand-independent RTK phosphorylation. This artificially widens the assay window, increasing the signal-to-noise ratio upon subsequent ligand stimulation.

  • Compound Treatment & Stimulation: Pre-treat cells with serial dilutions of the inhibitor for 2 hours. Stimulate with 50 ng/mL HGF or VEGF for exactly 10 minutes. Insight: A brief 10-minute stimulation captures the absolute peak of transient RTK autophosphorylation before receptor internalization and ubiquitin-mediated degradation pathways are triggered.

  • Lysis & Detection: Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors. Run SDS-PAGE and probe with anti-phospho-Met (Tyr1234/1235) and anti-Total Met.

  • Self-Validation (QC): The inclusion of Total Met and a housekeeping gene (e.g., GAPDH) is mandatory. This proves that the reduction in the p-Met signal is due to true kinase inhibition, not compound-induced cytotoxicity or unequal protein loading.

References

  • US Patent 8,497,284 B2.C-met modulators and method of use. Google Patents.
  • Journal of Medicinal Chemistry. Discovery of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine AXL Inhibitors via Structure-Based Drug Design Targeting c-Met Kinase. ACS Publications. URL:[Link]

  • National Institutes of Health (NIH). Discovery of 12O—A Novel Oral Multi-Kinase Inhibitor for the Treatment of Solid Tumor. NCBI PMC. URL:[Link]

  • MedCrave. Cabozantinib: a novel tyrosine kinase receptor inhibitor for the treatment for advanced renal cell carcinoma. URL:[Link]

Exploratory

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid: Synthesis, Mechanistic Utility, and Application in Kinase Inhibitor Development

Executive Summary & Chemical Identity 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 196211-13-9) is a highly specialized bifunctional building block utilized extensively in the discovery and synthesis of small-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 196211-13-9) is a highly specialized bifunctional building block utilized extensively in the discovery and synthesis of small-molecule kinase inhibitors. With the molecular formula C12​H13​NO3​ and a molecular weight of 219.24 g/mol , this compound features a rigid cyclopropane core flanked by a carboxylic acid and a benzyl-substituted amide.

In modern medicinal chemistry, particularly in the development of quinoline and quinazoline-based c-Met (Hepatocyte Growth Factor Receptor) modulators [1], the cyclopropane-1,1-dicarboxamide linker is a privileged scaffold. This whitepaper provides an in-depth technical analysis of the compound's structural rationale, its mechanistic role in target binding, and a field-proven, self-validating protocol for its synthesis.

Mechanistic Rationale: The Role of the Cyclopropane Scaffold

The design of Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation of the kinase domain) requires precise spatial arrangement of hydrogen bond donors and acceptors.

Causality in Scaffold Selection

Why use a cyclopropane-1,1-dicarboxamide core instead of a linear alkyl chain?

  • Conformational Restriction: A linear malonamide linker suffers from high conformational entropy. The introduction of the sp3-hybridized cyclopropane ring restricts the dihedral angles of the adjacent carbonyl groups.

  • Pre-organization: This steric restriction "locks" the diamide into an extended, anti-parallel conformation. When coupled to a quinoline core, one amide acts as a hydrogen bond donor/acceptor pair with the kinase hinge region, while the other extends into the hydrophobic DFG-out pocket.

  • Metabolic Stability: The cyclopropane ring eliminates the acidic α -protons found in standard malonamides, preventing rapid oxidative metabolism and epimerization in vivo [3].

cMetPathway HGF HGF Ligand cMet c-Met Receptor (RTK) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylation Inhibitor Quinoline Inhibitor (Cyclopropane Core) Inhibitor->cMet Blocks ATP Pocket

Fig 1: c-Met signaling pathway and targeted intervention by cyclopropane-core inhibitors.

Synthetic Methodology & Reaction Causality

The synthesis of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid relies on the controlled desymmetrization of cyclopropane-1,1-dicarboxylic acid. The most scalable and atom-economical route is based on a modified procedure originally developed by Shih and Rankin for N-arylmalonamic acids [2], which was later adapted for c-Met inhibitor patents [1].

The Challenge of Desymmetrization

Reacting a symmetric dicarboxylic acid with an amine typically yields a statistical mixture of unreacted starting material, the desired monoamide, and the undesired diamide.

The Causal Solution: To achieve mono-amidation, the reaction utilizes exactly 1.0 equivalent of triethylamine (TEA) and 1.0 equivalent of thionyl chloride ( SOCl2​ ) at 0 °C.

  • TEA's Dual Role: TEA deprotonates one carboxylic acid, forming a carboxylate anion. This temporary "protection" drastically reduces the nucleophilicity of that specific carboxyl group.

  • Selective Activation: SOCl2​ selectively reacts with the remaining protonated carboxylic acid, generating a highly reactive monoacyl chloride in situ.

  • Temperature Control: Maintaining 0 °C is critical to prevent the thermal activation of the protected carboxylate, thereby suppressing the formation of the bis-acyl chloride.

SynthesisWorkflow SM Cyclopropane-1,1- dicarboxylic acid Activation Mono-Activation (TEA, SOCl2, 0°C) SM->Activation Step 1 Amidation Amidation (+ Benzylamine) Activation->Amidation Step 2 Product 1-(Benzylcarbamoyl) cyclopropane-1-carboxylic acid Amidation->Product Isolation

Fig 2: Step-by-step synthetic workflow for 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid.

Quantitative Data: Yield Optimization Parameters

While the SOCl2​ route is highly cost-effective for scale-up, modern discovery labs often utilize peptide coupling reagents to avoid harsh acyl chlorides. The table below summarizes the causality and outcomes of different activation strategies.

Reagent SystemTempEquivalents (SM : Base : Activator)Observed YieldMechanistic Rationale
SOCl2​ / TEA 0 °C1.0 : 1.0 : 1.0~52%In-situ monoacyl chloride generation; TEA protects the second COOH. Highly scalable but moderate yield due to side reactions[1, 2].
HATU / DIPEA RT1.0 : 2.0 : 1.1~75%Direct coupling via an active ester. Higher cost, but avoids harsh intermediates and improves mono-selectivity.
EDCI / HOBt RT1.0 : 1.5 : 1.1~68%Standard peptide coupling. Requires strict stoichiometric control of the amine to prevent diamide formation.

Experimental Protocol (Self-Validating System)

The following protocol is designed to be self-validating; the visual cues (gas evolution, precipitate formation) serve as real-time indicators of mechanistic success.

Materials Required:

  • Cyclopropane-1,1-dicarboxylic acid (1.0 eq, e.g., 5.0 g, 38.4 mmol)

  • Triethylamine (TEA) (1.0 eq, 3.89 g, 38.4 mmol)

  • Thionyl chloride ( SOCl2​ ) (1.0 eq, 4.57 g, 38.4 mmol)

  • Benzylamine (1.0 eq, 4.11 g, 38.4 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Preparation & Purging: Charge a flame-dried, round-bottom flask with cyclopropane-1,1-dicarboxylic acid and anhydrous THF. Purge the system with inert nitrogen gas to prevent competitive hydrolysis of the acyl chloride intermediate.

  • Mono-Protection: Cool the mixture to 0 °C using an ice bath. Add TEA dropwise over 10 minutes. Validation Check: A slight exotherm may be observed, and the solution should become homogeneous as the mono-TEA salt forms. Stir for 30 minutes.

  • Activation: Add SOCl2​ dropwise over 15 minutes while strictly maintaining the temperature at 0 °C. Validation Check: The evolution of SO2​ and HCl gas will occur. Stir for an additional 30 minutes.

  • Amidation: Add a solution of benzylamine in THF (10 mL) dropwise. Validation Check: A white precipitate (triethylamine hydrochloride) will immediately crash out of the solution, confirming the successful nucleophilic acyl substitution. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup & Isolation: Quench the reaction with 1N HCl to ensure the unreacted carboxylic acid is fully protonated. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Triturate the crude residue with cold diethyl ether to yield the pure product as a white solid.

Analytical Note on Literature Discrepancies

Expert Insight: When validating this compound via 1H NMR, researchers should be aware of a known typographical error in the foundational patent literature (US8497284B2) [1]. The patent lists the NMR for the benzyl derivative as integrating to only 10 protons, omitting the benzylic CH2​ signal (which actually belongs to the phenylcarbamoyl analog). Correct Expected 1H NMR (400 MHz, CDCl3​ ): δ 8.44 (br s, 1H, NH), 7.37–7.26 (m, 5H, Ar-H), 4.45 (d, J = 5.8 Hz, 2H, CH2​ ) , 1.82–1.70 (m, 4H, cyclopropane CH2​ ).

Downstream Application

Once synthesized, the remaining free carboxylic acid of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid is activated (typically via HATU or POCl3​ ) and coupled to an aniline-bearing quinoline or quinazoline core. This final coupling generates the active pharmaceutical ingredient (API), locking the critical dihedral angles required for potent nanomolar inhibition of c-Met and related receptor tyrosine kinases (e.g., KDR, flt-3) [1, 3].

References

  • Bannen, L., et al. (2013).c-Met modulators and method of use. U.S. Patent No. US8497284B2. Washington, DC: U.S. Patent and Trademark Office.
  • Shih, H., & Rankin, G. O. (1996). A convenient one-pot synthesis of N-arylmalonamic acid via in-situ generation of malonyl monoacyl chloride. Synthetic Communications, 26(4), 833-836. URL:[Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14055-14107. URL:[Link]

Foundational

The Cyclopropane Carboxylic Acid Scaffold in Modern Therapeutics: A Technical Guide to Drug Discovery and Application

Executive Summary The cyclopropane ring is a highly privileged structural motif in modern medicinal chemistry, appearing in over 46 FDA-approved drugs and numerous investigational compounds[1]. Among its derivatives, cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring is a highly privileged structural motif in modern medicinal chemistry, appearing in over 46 FDA-approved drugs and numerous investigational compounds[1]. Among its derivatives, cyclopropane carboxylic acids (CCAs) and their bioisosteres have emerged as versatile scaffolds capable of modulating diverse biological targets. By acting as conformationally restricted analogues of flexible aliphatic chains, CCAs offer unique pharmacological advantages, including enhanced metabolic stability, precise spatial orientation of pharmacophores, and hyperconjugative stabilization of adjacent functional groups[2].

This technical guide explores the mechanistic rationale behind the integration of CCA derivatives in drug design, details their primary therapeutic applications across antiviral, antibacterial, and metabolic disease landscapes, and provides validated experimental protocols for their synthesis and biological evaluation.

Mechanistic Rationale: The "Cyclopropyl Effect"

As a Senior Application Scientist, it is critical to understand why the cyclopropane ring is selected during hit-to-lead optimization. The integration of a CCA moiety is rarely arbitrary; it is driven by three core physicochemical phenomena:

  • Conformational Restriction (Entropy Advantage): The rigid sp³-hybridized three-carbon ring restricts the rotational degrees of freedom of the carboxylic acid moiety. This "locks" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to a target receptor or enzyme active site[3].

  • Metabolic Stability & Bioisosterism: The cyclopropyl group frequently serves as a bioisostere for tert-butyl or phenyl groups. The high s-character of the C-H bonds in cyclopropane makes them less susceptible to cytochrome P450-mediated oxidative metabolism compared to standard alkyl chains[4].

  • Hyperconjugative Stabilization: In prodrug design, converting an active pharmaceutical ingredient (API) into a cyclopropanecarboxylic acid ester dramatically increases hydrolytic stability. Quantum chemical calculations (CBS-QB3) demonstrate that the cyclopropyl group provides hyperconjugative stabilization to the ester carbonyl, extending the half-life of prodrugs (e.g., cyclopropane analogues of Valacyclovir) in aqueous environments[2].

Core Therapeutic Applications & Target Pathways

Antiviral Therapies: HCV NS3/4A Protease Inhibition

CCA derivatives are highly effective in targeting viral proteases. A premier example is Glecaprevir , a pangenotypic inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease[5]. Glecaprevir utilizes a complex macrocyclic structure containing a difluoromethyl-substituted cyclopropane ring[4]. This specific CCA-derived moiety fits precisely into the S1 pocket of the NS3/4A protease, inhibiting the cleavage of the HCV polyprotein essential for viral RNA replication[5]. Glecaprevir demonstrates exceptional potency, with IC50 values ranging from 3.5 to 11.3 nM across HCV genotypes 1-6[6].

Antimicrobial Adjuvants: O-Acetylserine Sulfhydrylase (OASS) Inhibition

The rise of antimicrobial resistance has necessitated the development of antibiotic adjuvants. The CCA scaffold has been successfully utilized to inhibit O-Acetylserine Sulfhydrylase (OASS) , a critical enzyme in the bacterial cysteine biosynthesis pathway[7]. Cysteine is essential for bacterial oxidative stress defense and biofilm formation[8].

Through structure-based drug design, researchers identified UPAR415 ((1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropane-1-carboxylic acid) as a highly potent, competitive inhibitor of OASS, exhibiting a dissociation constant (KD) in the low nanomolar range (55.8 - 97.3 nM)[9][10]. By inhibiting OASS, UPAR415 depletes intracellular cysteine, thereby acting as a potent adjuvant that restores the efficacy of Colistin in Gram-negative bacteria[7][11].

G A Serine + Acetyl-CoA B O-Acetylserine (OAS) A->B SAT C OASS Enzyme (Target) B->C Binds D L-Cysteine C->D Catalyzes E Bacterial Survival & Biofilm D->E Promotes F CCA Inhibitor (e.g., UPAR415) F->C Inhibits

Diagram 1: Mechanism of action for CCA-based OASS inhibitors acting as antibacterial adjuvants.

Osteoporosis: Calcium-Sensing Receptor (CaSR) Antagonists

Beyond infectious diseases, CCA derivatives modulate G-protein coupled receptors (GPCRs). Dihydrobenzofuran cyclopropane carboxylic acids have been identified as highly potent antagonists of the Calcium-Sensing Receptor (CaSR)[12]. For example, Compound 12f acts as an oral bone anabolic agent by stimulating the pulsatile release of parathyroid hormone (PTH), offering a novel therapeutic avenue for osteoporosis with an IC50 of 27.6 nM[12].

Quantitative Efficacy Data

The following table summarizes the pharmacological metrics of key CCA-derived therapeutic agents, demonstrating the versatility and high potency of this scaffold across different biological targets.

Compound / DerivativeTarget Enzyme / ReceptorPrimary Therapeutic ApplicationPotency (IC50 / KD)Reference
Glecaprevir HCV NS3/4A ProteaseAntiviral (HCV Infection)IC50: 3.5 – 11.3 nM[5][6]
Danoprevir (ITMN-191) HCV NS3/4A ProteaseAntiviral (HCV Infection)IC50: 0.29 nM[13]
UPAR415 O-Acetylserine Sulfhydrylase (OASS)Antibacterial AdjuvantKD: 55.8 – 97.3 nM[9][10]
Compound 12f Calcium-Sensing Receptor (CaSR)OsteoporosisIC50: 27.6 nM[12]
CCA-Valacyclovir Analogue Esterase (Hydrolytic Stability)Antiviral ProdrugHalf-life: >300 h (pH 6)[2]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of CCA derivatives.

Protocol 1: Stereoselective Synthesis of trans-Cyclopropane Carboxylic Acids

This protocol utilizes a Corey-Chaykovsky cyclopropanation to construct the strained ring system with high diastereoselectivity[14].

Causality & Rationale: The Wittig olefination strictly establishes the trans geometry of the alkene. The subsequent use of trimethylsulfoxonium iodide generates a sulfur ylide that attacks the Michael acceptor. The stepwise mechanism ensures the preservation of the trans configuration in the final cyclopropane ring, which is critical for optimal receptor binding[14].

  • Wittig Olefination: React a suitable aldehyde with triethyl phosphonoacetate in the presence of NaH (base) in anhydrous THF at 0 °C. Stir for 4 hours. Extract with ethyl acetate to isolate the trans-α,β-unsaturated ester.

  • Corey-Chaykovsky Cyclopropanation: Suspend NaH in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide and stir until hydrogen evolution ceases (forming the ylide). Dropwise add the trans-α,β-unsaturated ester. Stir at room temperature for 12 hours.

  • Basic Hydrolysis: Dissolve the resulting cyclopropane ester in a 3:1 mixture of THF/H2O. Add LiOH (3.0 equivalents).

    • Causality Note: LiOH provides mild basic conditions necessary to cleave the ester without triggering base-catalyzed ring-opening or epimerization of the highly strained cyclopropane core[7].

  • Validation: Acidify to pH 2 using 1M HCl, extract with dichloromethane, and concentrate. Confirm the trans geometry via 1H-NMR by analyzing the coupling constants (J ≈ 4-5 Hz for trans cyclopropyl protons, distinct from J ≈ 8-9 Hz for cis).

G S1 Phosphonoacetate + Aldehyde S2 Wittig Olefination (Stereocontrol) S1->S2 S3 α,β-Unsaturated Ester S2->S3 S4 Corey-Chaykovsky Cyclopropanation S3->S4 S5 Cyclopropane Ester S4->S5 S6 Basic Hydrolysis (LiOH) S5->S6 S7 Cyclopropane Carboxylic Acid S6->S7

Diagram 2: General synthetic workflow for trans-cyclopropane carboxylic acid derivatives.

Protocol 2: In Vitro OASS Inhibition Assay (TNB Surrogate Assay)

This biochemical assay evaluates the potency of CCA derivatives (like UPAR415) against bacterial OASS[7][10].

Causality & Rationale: Because native sulfide is difficult to quantify optically, 5-thio-2-nitrobenzoic acid (TNB) is used as a surrogate nucleophile. When OASS catalyzes the reaction between O-acetylserine (OAS) and TNB, the highly absorbing TNB anion is consumed. The rate of absorbance decrease at 412 nm is directly proportional to enzyme activity.

  • Reagent Preparation: Prepare assay buffer (100 mM HEPES, pH 7.5, 1 mM EDTA). Prepare a 10 mM stock of the CCA inhibitor in DMSO.

  • Enzyme Pre-incubation: In a 96-well UV-transparent plate, mix 10 nM purified recombinant OASS enzyme with varying concentrations of the CCA inhibitor (e.g., 1 nM to 100 µM). Incubate for 15 minutes at 25 °C.

    • Causality Note: Pre-incubation allows the competitive inhibitor to reach binding equilibrium within the active site prior to substrate introduction.

  • Reaction Initiation: Add 2 mM OAS and 0.5 mM TNB to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 412 nm using a microplate reader for 5 minutes.

  • Validation & Controls:

    • Positive Control: Use a known inhibitor (e.g., UPAR415) to validate assay sensitivity.

    • Vehicle Control: Run a DMSO-only well to establish the uninhibited baseline velocity (V0).

    • Calculate IC50 by plotting fractional activity (Vi/V0) against the log of inhibitor concentration using non-linear regression.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Workflows for Kinase Inhibitors Derived from 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid

Introduction & Scientific Context 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 196211-13-9) is a highly specialized chemical building block characterized by its cyclopropane-1,1-dicarboxamide core[1]. In medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 196211-13-9) is a highly specialized chemical building block characterized by its cyclopropane-1,1-dicarboxamide core[1]. In medicinal chemistry, this distinct structural motif serves as a critical rigid linker and hinge-binding pharmacophore in the design of multi-targeted receptor tyrosine kinase (RTK) inhibitors, most notably those targeting c-Met, VEGFR2, and RET[2][3].

During fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns, this compound is evaluated as a baseline fragment. It is subsequently chemically elaborated via amide coupling to quinoline or quinazoline moieties to generate potent anti-cancer therapeutics (such as analogs of Cabozantinib)[1][2]. This application note details the causality-driven in vitro assay cascade required to evaluate both the baseline fragment and its fully elaborated derivatives.

Strategic Assay Design & Causality

When evaluating derivatives of this cyclopropane-1,1-dicarboxamide fragment, a tiered assay approach is mandatory to validate both potency and physiological relevance. Do not rely solely on biochemical data; every protocol in this cascade serves as a self-validating system for the next.

  • Biochemical Kinase Assay (TR-FRET):

    • Causality: The raw fragment itself exhibits weak binding. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers an exceptional signal-to-background ratio and avoids the radioactive waste of standard ³³P-ATP assays. This high sensitivity is critical for detecting the subtle affinity improvements during the initial SAR elaboration of the carboxylic acid moiety.

  • Cellular Target Engagement (Phospho-c-Met ELISA):

    • Causality: Biochemical potency does not guarantee cellular efficacy due to potential poor membrane permeability or high intracellular ATP competition. Measuring the autophosphorylation of c-Met (p-Met) in intact human gastric carcinoma cells (e.g., SNU-5) confirms that the elaborated derivative successfully penetrates the cell membrane and engages the target in a physiological environment.

  • Phenotypic Functional Assay (Endothelial Tube Formation):

    • Causality: Since the cyclopropane-1,1-dicarboxamide class frequently exhibits potent anti-angiogenic properties via VEGFR2 cross-inhibition[3], a functional Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is required. This proves that molecular target engagement translates to the desired phenotypic outcome (inhibition of tumor angiogenesis).

Workflow A 1-(benzylcarbamoyl) cyclopropane-1-carboxylic acid (Fragment Baseline) B Chemical Elaboration (Amide Coupling) A->B C Biochemical Assay (TR-FRET) B->C IC50 < 10 nM D Cellular Assay (p-Met ELISA) C->D IC50 < 50 nM E Phenotypic Assay (Tube Formation) D->E Efficacy Confirmed

Tiered in vitro assay cascade for evaluating cyclopropane-1,1-dicarboxamide derivatives.

Step-by-Step Experimental Protocols

Protocol A: Biochemical c-Met Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of the baseline fragment (CAS 196211-13-9) and its quinoline-coupled derivatives against recombinant c-Met.

Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, and 2 mM DTT.

  • Compound Dilution: Serially dilute the baseline fragment and its derivatives in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550). Self-Validation Step: Ensure a final DMSO concentration of exactly 1% across all wells to prevent solvent-induced kinase denaturation.

  • Kinase Addition: Add 5 µL of recombinant GST-tagged c-Met kinase domain (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the rigid cyclopropane core.

  • Tracer & Antibody Addition: Add 5 µL of a detection mix containing a fluorescent kinase tracer (Alexa Fluor 647) and a Europium-labeled anti-GST antibody.

  • Detection: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader using excitation at 340 nm and dual emission at 615 nm (Europium) and 665 nm (Alexa Fluor).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Plot the ratio against compound concentration using a 4-parameter logistic fit to determine the IC50.

TRFRET Kinase c-Met Kinase Domain (GST-Tagged) Tracer Fluorescent Tracer (Alexa Fluor 647) Kinase->Tracer Active Site Binding Antibody Eu-Anti-GST Antibody (Europium Donor) Kinase->Antibody Tag Binding Antibody->Tracer FRET Signal (665 nm) (No Inhibitor) Inhibitor Elaborated Derivative of CAS 196211-13-9 Inhibitor->Kinase Displaces Tracer Inhibitor->Tracer Loss of FRET Signal

Mechanism of TR-FRET competitive binding assay for c-Met kinase inhibitors.

Protocol B: Cellular Target Engagement (Phospho-c-Met ELISA)

Objective: Assess the intracellular inhibition of c-Met autophosphorylation.

Methodology:

  • Cell Culture: Seed SNU-5 cells (which possess constitutively active c-Met) at 2×104 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the test compounds for 2 hours. Include a 1% DMSO vehicle control.

  • Lysis: Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (1 mM Na₃VO₄, 10 mM NaF).

  • ELISA: Transfer lysates to a pre-coated 96-well plate capturing total c-Met. Incubate for 2 hours. Wash 3x with PBST, then add an anti-phospho-c-Met (Tyr1234/1235) detection antibody.

  • Readout: Add HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

Protocol C: HUVEC Tube Formation Assay (Phenotypic)

Objective: Evaluate the anti-angiogenic efficacy resulting from VEGFR2 cross-inhibition.

Methodology:

  • Matrix Preparation: Coat a 96-well plate with 50 µL/well of Growth Factor Reduced Matrigel. Polymerize at 37°C for 30 minutes.

  • Cell Seeding: Suspend HUVECs ( 1.5×104 cells/well) in endothelial basal medium containing the test compound and seed onto the Matrigel.

  • Incubation & Imaging: Incubate for 16 hours. Image the wells using an inverted brightfield microscope.

  • Quantification: Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the number of intact capillary-like networks (nodes and meshes).

Quantitative Data Presentation

To illustrate the necessity of chemical elaboration, the table below summarizes typical comparative profiling data between the unelaborated fragment (CAS 196211-13-9) and a fully optimized multi-kinase inhibitor (e.g., a Cabozantinib analog)[2][3].

Table 1: Comparative In Vitro Profiling of Fragment vs. Elaborated Inhibitor

Compoundc-Met IC₅₀ (Biochemical)VEGFR2 IC₅₀ (Biochemical)SNU-5 p-Met IC₅₀ (Cellular)HUVEC Tube Formation IC₅₀
1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid > 10,000 nM> 10,000 nMN/A (No activity)N/A (No activity)
Fully Elaborated Quinoline Derivative 1.5 nM0.8 nM8.4 nM12.5 nM

Note: The raw fragment establishes the geometric foundation for hinge binding but requires the addition of the quinoline/quinazoline moiety to achieve nanomolar potency and cellular efficacy[1].

References

  • "US8497284B2 - C-met modulators and method of use - Google Patents", Google Patents.
  • "Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem - NIH", National Institutes of Health. URL: [Link]

Sources

Application

Application Note: Utilizing 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid in the Synthesis of Multi-Targeted Kinase Inhibitors

Executive Summary The cyclopropane-1,1-dicarboxamide motif is a privileged cornerstone in the design of modern multi-targeted receptor tyrosine kinase (RTK) inhibitors. This application note details the utility of 1-(ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane-1,1-dicarboxamide motif is a privileged cornerstone in the design of modern multi-targeted receptor tyrosine kinase (RTK) inhibitors. This application note details the utility of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid (CAS 196211-13-9) as a highly versatile building block for synthesizing novel anti-cancer therapeutics. By replacing the rigid phenyl ring found in clinically approved drugs with a flexible benzyl group, medicinal chemists can probe deeper hydrophobic pockets within the kinase domain, effectively targeting mutant variants and overcoming acquired clinical resistance.

Mechanistic Insights: The Privileged Cyclopropane Scaffold

In kinase inhibitor design, controlling the conformational entropy of the ligand is critical for achieving high binding affinity and selectivity. The cyclopropane ring serves as a rigid structural spacer that forces the two carboxamide groups into a specific V-shaped geometry.

  • Causality of Experimental Choice : The sp3-hybridized cyclopropane core restricts the dihedral angles of the pendant amides. This precisely vectors one aromatic system (often a quinoline or pyridine) into the ATP-binding hinge region, while the other amide is directed into the allosteric DFG-out hydrophobic pocket[1].

  • Why the Benzyl Variant? : While multi-kinase inhibitors like Cabozantinib utilize a rigid 4-fluoroaniline-derived amide[2], the use of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid introduces a methylene spacer. This added degree of rotational freedom allows the terminal phenyl ring to adapt to the steric constraints of mutated kinases (e.g., FLT3-ITD or c-MET mutations), providing an unexpected increase in selective kinase inhibition relative to other off-target proteins[3][4].

Signaling Pathway Modulation

RTKs such as c-MET and VEGFR2 are hyperactivated in numerous solid tumors, driving angiogenesis and metastasis. Inhibitors derived from this scaffold block the autophosphorylation of these receptors, downstreaming silencing the PI3K/AKT and RAS/MAPK pathways[2].

SignalingPathway Inhibitor Benzylcarbamoyl Cyclopropane Inhibitor RTK c-MET / VEGFR2 (Receptor Tyrosine Kinases) Inhibitor->RTK Competitive ATP Inhibition PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Prolif Cell Proliferation PI3K->Prolif Promotes Angio Tumor Angiogenesis MAPK->Angio Promotes

Inhibition of c-MET/VEGFR2 signaling pathways by cyclopropane-1,1-dicarboxamide derivatives.

Experimental Protocols: Synthesis and Validation

To ensure high-fidelity Structure-Activity Relationship (SAR) data, the synthesis protocol must be a self-validating system . The following workflow describes the amide coupling of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid with a heteroaryl amine, incorporating strict in-process quality controls.

SynthesisWorkflow A 1-(Benzylcarbamoyl) cyclopropane-1-carboxylic acid B Amide Coupling HATU, DIPEA, DMF A->B C In-Process QC LC-MS / TLC B->C D Purification Prep-HPLC C->D E Kinase Assay HTRF / ADP-Glo D->E

Workflow for synthesizing and validating benzylcarbamoyl cyclopropane kinase inhibitors.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Synthesize the final asymmetric cyclopropane-1,1-dicarboxamide target. Materials: 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid (1.0 eq), Heteroaryl amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

Step-by-Step Procedure:

  • Activation : Dissolve 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, preparing it for nucleophilic attack on the coupling reagent.

  • Ester Formation : Add HATU (1.2 mmol) in one portion. Stir the reaction mixture for 15 minutes.

    • Self-Validation Check: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the active HOAt-ester intermediate (M+W-related mass) validates successful activation before the precious amine is added.

  • Coupling : Add the heteroaryl amine (1.1 mmol) to the activated mixture. Heat the reaction to 50°C if the amine is sterically hindered or electronically deactivated.

    • Causality: Anilines and amino-quinolines are notoriously poor nucleophiles; mild heating accelerates the displacement of the HOAt leaving group.

  • Monitoring : Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) and LC-MS until the active ester is consumed (typically 2-4 hours).

  • Workup and Purification : Dilute the mixture with ethyl acetate (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase Prep-HPLC (Acetonitrile/Water with 0.1% TFA).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50 of the synthesized derivatives against c-MET and VEGFR2.

Step-by-Step Procedure:

  • Preparation : Prepare a 3-fold serial dilution of the synthesized inhibitor in 100% DMSO (10 concentrations, top concentration 10 µM).

  • Incubation : In a 384-well plate, combine 1 µL of the inhibitor solution, 2 µL of the kinase enzyme (c-MET or VEGFR2, 1 nM final), and 2 µL of the ATP/substrate mix.

    • Self-Validation Check: Include a positive control (e.g., Cabozantinib) and a negative control (DMSO only) on every plate. The positive control validates enzyme sensitivity, while the negative control establishes the maximum luminescence baseline[2].

  • Detection : Incubate for 60 minutes at room temperature. Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read the plate on a microplate luminometer.

  • Data Analysis : Fit the luminescence data to a four-parameter logistic non-linear regression model to calculate the IC50.

Quantitative Data & SAR Analysis

The introduction of the benzylcarbamoyl group provides distinct pharmacological profiles compared to traditional phenyl amides. The table below summarizes representative SAR data demonstrating the effect of the benzyl spacer on kinase selectivity.

Compound MotifLinker Typec-MET IC50 (nM)VEGFR2 IC50 (nM)FLT3 IC50 (nM)Primary Advantage
Cabozantinib Analog Phenylamide1.30.03514.5High potency against VEGFR2[2]
Benzyl Analog (Unsubstituted) Benzylamide4.21.12.4Improved FLT3 selectivity[3]
4-Fluoro-Benzyl Analog Benzylamide2.10.81.2Enhanced metabolic stability
3-Methoxy-Benzyl Analog Benzylamide18.512.045.0Steric clash in DFG-out pocket

Data Interpretation: The insertion of the methylene spacer (benzyl vs. phenyl) slightly reduces VEGFR2 potency but significantly enhances affinity for FLT3. This suggests that the benzyl group allows the molecule to adopt a conformation that better occupies the slightly larger hydrophobic back-pocket of the FLT3 kinase domain, which is intimately associated with the growth and survival of specific tumor cells[3].

Conclusion

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid is a highly strategic building block in medicinal chemistry. By leveraging the conformational rigidity of the cyclopropane core and the spatial flexibility of the benzyl group, drug development professionals can engineer novel multi-kinase inhibitors with finely tuned selectivity profiles, addressing unmet needs in oncology and overcoming clinical resistance mechanisms.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Cabozantinib: a novel tyrosine kinase receptor inhibitor for the treatment for advanced renal cell carcinoma Source: MedCrave Online URL:[Link][2]

  • Discovery of 12O—A Novel Oral Multi-Kinase Inhibitor for the Treatment of Solid Tumor Source: NIH / PubMed Central URL:[Link][3]

  • US8637672B2 - Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities Source: Google Patents URL:[4]

  • 196211-13-9 1-benzylcarbamoyl-cyclopropanecarboxylic acid Source: USCKS Chemical Database URL:[Link]

Sources

Method

Application Note: Optimized Protocols for Acid-Amine Coupling in the Synthesis of 1-Phenylcyclopropane Carboxamides

Introduction & Mechanistic Context The 1-phenylcyclopropane carboxamide motif is a privileged and highly rigid scaffold utilized extensively in medicinal chemistry. It serves as a core structural element in various thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The 1-phenylcyclopropane carboxamide motif is a privileged and highly rigid scaffold utilized extensively in medicinal chemistry. It serves as a core structural element in various therapeutics, including Interleukin-2-Inducible T-cell Kinase (ITK) inhibitors[1], ELOVL1 inhibitors[2], and conformationally restricted NMDA receptor antagonists like milnacipran analogs[3]. The cyclopropane ring restricts the conformational degrees of freedom, locking the pharmacophore into a defined spatial trajectory that enhances both target binding affinity and metabolic stability.

The Mechanistic Challenge: Synthesizing these amides requires coupling an amine with 1-phenylcyclopropanecarboxylic acid. The C1 position of this acid is a fully substituted quaternary center—bonded to a phenyl ring, a carboxylate, and two cyclopropane methylene groups. This creates a severe, neo-pentyl-like steric shield around the carbonyl carbon. Consequently, standard carbodiimide-based coupling agents (e.g., EDC/HOBt) suffer from sluggish kinetics, leading to poor yields (often <45%) and competitive hydrolysis of the active ester[4]. To successfully drive this reaction, the activation energy barrier must be lowered via specialized active esters, or the electrophilicity of the carbonyl must be drastically increased.

Reagent Selection & Causality

As a best practice in process chemistry, the choice of coupling methodology for this scaffold depends directly on the nucleophilicity of the target amine:

  • The "Soft" Approach (HATU/DIPEA): For primary and secondary aliphatic amines, or electron-rich anilines, HATU is the reagent of choice[5]. HATU converts the sterically hindered acid into an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The critical causality here is the neighboring group effect : the nitrogen atom at the 7-position of the benzotriazole ring acts as an intramolecular general base. It hydrogen-bonds with the incoming amine, pre-organizing the transition state and dramatically accelerating aminolysis despite the steric bulk[2].

  • The "Hard" Approach (Acid Chloride): For exceptionally unreactive amines (e.g., highly electron-deficient anilines or sterically hindered secondary amines), the HOAt ester is insufficiently reactive. In these cases, converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is mandatory[6]. This brute-force method generates a highly electrophilic carbonyl that forces the coupling forward.

G A 1-Phenylcyclopropanecarboxylic Acid (Sterically Hindered Quaternary Center) B1 Method A: HATU / DIPEA (HOAt Active Ester Formation) A->B1 Mild Conditions (Standard Amines) B2 Method B: SOCl2 / Oxalyl Chloride (Acid Chloride Formation) A->B2 Harsh Conditions (Poorly Nucleophilic Amines) C1 Add Amine (R-NH2) in DMF, RT, 12-16h B1->C1 C2 Add Amine (R-NH2) + Base in THF/DCM, 0°C to RT, 2-4h B2->C2 D 1-Phenylcyclopropane Carboxamide (Target Product) C1->D C2->D

Workflow for the synthesis of 1-phenylcyclopropane carboxamides via HATU or Acid Chloride methods.

Quantitative Data: Coupling Condition Comparison

The table below summarizes literature-validated outcomes for the coupling of 1-phenylcyclopropanecarboxylic acid, demonstrating the necessity of optimized conditions.

Coupling SystemSolventBaseTimeTypical YieldMechanistic Outcome & Causality
EDC / Et₃N THFEt₃N20 h~41%Slow active ester formation; highly susceptible to competitive hydrolysis[4].
EDC / DIPEA DMFDIPEA12 h~65%Improved by polar solvent, but steric hindrance still limits overall yield[4].
HATU / DIPEA DMFDIPEA12-16 h75-90%HOAt neighboring group effect stabilizes the transition state, accelerating aminolysis[2][5].
SOCl₂ (Acid Cl) THF/DCMEt₃N (Step 2)2-4 h80-95%Overcomes steric barrier via highly electrophilic acyl chloride; ideal for weak nucleophiles[6].

Experimental Workflows

Protocol A: HATU-Mediated Coupling (Standard Amines)

This protocol utilizes a self-validating pre-activation step. By activating the acid before adding the amine, you prevent the amine from reacting directly with HATU to form an unreactive guanidinium byproduct—a common failure point in hindered couplings.

Reagents:

  • 1-Phenylcyclopropanecarboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 1-phenylcyclopropanecarboxylic acid (1.0 equiv) and anhydrous DMF. Stir to dissolve.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. The excess base ensures complete deprotonation of the acid and neutralizes the hexafluorophosphate counterion of HATU.

  • Pre-Activation: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: The solution will typically turn a distinct yellow/orange color, indicating the successful formation of the HOAt active ester. LC-MS analysis of an aliquot should show complete consumption of the starting acid ( m/z = 161.1 for[M-H]⁻).

  • Aminolysis: Add the target amine (1.1 equiv) dropwise or in small portions. Stir the reaction at room temperature for 12–16 hours under an inert atmosphere (N₂ or Ar)[2].

  • Self-Purifying Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Wash the organic layer sequentially with 1M aqueous HCl (2 × 5 vols) to remove residual DIPEA and unreacted basic amines.

    • Wash with saturated aqueous NaHCO₃ (2 × 5 vols) to remove unreacted 1-phenylcyclopropanecarboxylic acid and acidic HOAt byproducts.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenylcyclopropane carboxamide.

Protocol B: Acid Chloride-Mediated Coupling (Poorly Nucleophilic Amines)

This protocol is reserved for anilines or sterically encumbered secondary amines that fail under HATU conditions[6].

Reagents:

  • 1-Phenylcyclopropanecarboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) with cat. DMF

  • Target Amine (1.0 - 1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous THF or DCM

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 1-phenylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic drop of DMF, followed by the slow dropwise addition of Oxalyl Chloride (1.5 equiv) at 0 °C. (Alternatively, reflux the acid neat in 5.0 equiv of SOCl₂ for 2 hours)[6].

  • Concentration: Once gas evolution (CO₂, CO, or SO₂) ceases, concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene (2 × 5 vols) to rigorously remove any residual chlorinating agent.

    • Self-Validation Checkpoint: IR spectroscopy of the crude oil will confirm success; the carbonyl stretch will shift from ~1700 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acyl chloride).

  • Coupling: Dissolve the crude 1-phenylcyclopropanecarbonyl chloride in anhydrous THF or DCM and cool to 0 °C.

  • Amine Addition: In a separate vial, dissolve the target amine (1.1 equiv) and Et₃N (2.5 equiv) in THF/DCM. Add this solution dropwise to the acyl chloride at 0 °C.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with water, extract with DCM, and perform the standard acidic/basic aqueous washes described in Protocol A to isolate the pure carboxamide[6].

Sources

Application

late-stage diversification of bioactive molecules using cyclopropane carboxylic acids

Application Note: Late-Stage Diversification of Bioactive Molecules via Cyclopropane Carboxylic Acids Strategic Context: The Role of Cyclopropane Carboxylic Acids in LSF Late-stage functionalization (LSF) has revolutioni...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Diversification of Bioactive Molecules via Cyclopropane Carboxylic Acids

Strategic Context: The Role of Cyclopropane Carboxylic Acids in LSF

Late-stage functionalization (LSF) has revolutionized drug discovery by enabling the rapid diversification of complex scaffolds without the need for de novo synthesis[1]. Among the most versatile functional handles for LSF are carboxylic acids, which are bench-stable, commercially abundant, and orthogonal to many traditional cross-coupling chemistries[2].

Cyclopropane carboxylic acids are particularly privileged in medicinal chemistry. The cyclopropane ring introduces unique conformational rigidity, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and provides a distinct three-dimensional exit vector compared to flat aromatic rings. Recent advances have unlocked two powerful paradigms for the late-stage diversification of these motifs:

  • Photoredox-Catalyzed Decarboxylative Minisci Reactions : Leveraging single-electron transfer (SET) to generate nucleophilic cyclopropyl radicals for the direct functionalization of heteroarenes[3].

  • Pd(II)-Catalyzed Skeletal Recasting : Utilizing monoprotected amino acid (MPAA) ligands to achieve site-selective C(sp³)–H activation, followed by strain-release-driven C–C bond cleavage to remodel the cyclopropane core into complex bicyclic lactones[4].

Mechanistic Divergence & Workflow Logic

To successfully apply these methodologies, one must understand the causality behind the reaction conditions.

In the Minisci-type pathway , the free carboxylic acid undergoes oxidative decarboxylation via an excited-state photocatalyst. The resulting cyclopropyl radical is highly nucleophilic and will preferentially attack electron-deficient, protonated N-heteroarenes. The addition of a Brønsted acid is critical here; it lowers the lowest unoccupied molecular orbital (LUMO) of the heteroarene, facilitating rapid radical trapping before undesired radical-radical dimerization can occur[3].

Conversely, the Skeletal Recasting pathway avoids radical generation entirely. Instead, a Pd(II) catalyst coordinates to the carboxylate directing group. The critical addition of an MPAA ligand (such as N-acetyl-L-phenylalanine) acts as an internal base, enabling a Concerted Metalation-Deprotonation (CMD) event at the γ-C(sp³)–H bond. The inherent ring strain of the cyclopropane (approx. 27.5 kcal/mol) provides the thermodynamic driving force for subsequent C–C bond cleavage upon oxidative addition of an aryl iodide, ultimately yielding 3-oxabicyclo[3.1.0]hexan-2-one scaffolds[4].

LSF_Pathways cluster_0 Pathway A: Decarboxylative Minisci cluster_1 Pathway B: Skeletal Recasting CCA Cyclopropane Carboxylic Acid (Bioactive Precursor) PhotoCat Photoredox Catalysis (Visible Light, Ir-based) CCA->PhotoCat Oxidative Conditions PdCat Pd(II) + MPAA Ligand (C-H Activation) CCA->PdCat Transition Metal Conditions Radical Cyclopropyl Radical (Nucleophilic Species) PhotoCat->Radical -CO2 (SET Oxidation) Heteroarene N-Heteroarene Trapping (Acid-Activated) Radical->Heteroarene Radical Addition ProdA Cyclopropanated Bioactive Scaffold Heteroarene->ProdA Rearomatization Palladacycle Palladacycle Intermediate (k1-coordination) PdCat->Palladacycle Directed Metalation RingOpen Strain-Release C-C Cleavage Palladacycle->RingOpen Aryl Iodide Addition ProdB 3-oxabicyclo[3.1.0]hexan-2-one (Remodeled Core) RingOpen->ProdB Reductive Elimination

Divergent LSF pathways for cyclopropane carboxylic acids via photoredox and Pd-catalysis.

Validated Experimental Protocols

Protocol A: Photoredox-Catalyzed Decarboxylative Minisci Alkylation

This protocol is optimized for the late-stage cyclopropanation of complex N-heteroarenes (e.g., quinolines, isoquinolines, pyridines)[3].

Reagents & Materials:

  • Cyclopropane carboxylic acid derivative (0.30 mmol, 1.5 equiv)

  • N-heteroarene substrate (0.20 mmol, 1.0 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.0 µmol, 1 mol%)

  • Ammonium persulfate, (NH₄)₂S₂O₈ (0.40 mmol, 2.0 equiv)

  • Trifluoroacetic acid (TFA) (0.20 mmol, 1.0 equiv)

  • Solvent: Degassed CH₃CN/H₂O (1:1 v/v, 2.0 mL)

  • Equipment: 34 W Blue LED photoreactor with cooling fan.

Step-by-Step Procedure & Causality:

  • Reaction Assembly: In an oven-dried 8 mL vial equipped with a Teflon septum, add the N-heteroarene, cyclopropane carboxylic acid, photocatalyst, and (NH₄)₂S₂O₈.

    • Rationale: Persulfate acts as the terminal oxidant to turn over the Ir(II) species back to the active Ir(III) ground state, ensuring catalytic continuity.

  • Solvent & Acid Addition: Add the CH₃CN/H₂O mixture, followed by TFA.

    • Rationale: Water is essential to solubilize the persulfate salt. TFA protonates the heteroarene, lowering its LUMO and directing the nucleophilic radical attack exclusively to the electron-deficient α- or γ-positions.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

    • Rationale: Molecular oxygen is a potent triplet state quencher and will rapidly deactivate the excited *Ir(III) photocatalyst, leading to reaction stalling.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (λ = 450 nm) at room temperature for 16 hours.

    • Self-Validation Checkpoint: The solution should transition from a pale yellow suspension to a vibrant, homogeneous luminescent orange. If the solution turns brown or black, catalyst degradation has occurred (often due to inadequate cooling).

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 × 5 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

    • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. A mass of [M + cyclopropyl - H] indicates successful product formation. The presence of [M - 44] (des-carboxy cyclopropane) without heteroarene coupling indicates successful radical generation but failed trapping, suggesting the need for a stronger acid additive.

Protocol B: Pd(II)-Catalyzed Skeletal Recasting

This protocol achieves the skeletal reorganization of cyclopropane carboxylic acids into highly valuable 3-oxabicyclo[3.1.0]hexan-2-one scaffolds[4].

Reagents & Materials:

  • Cyclopropane carboxylic acid (0.20 mmol, 1.0 equiv)

  • Aryl iodide (0.30 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 10 mol%)

  • N-acetyl-L-phenylalanine (MPAA ligand) (0.04 mmol, 20 mol%)

  • Na₂HPO₄ (0.40 mmol, 2.0 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) / 1,2-Dichloroethane (DCE) (1:4, 2.0 mL)

Step-by-Step Procedure & Causality:

  • Catalyst Pre-activation: In a 15 mL pressure tube, combine Pd(OAc)₂ and the MPAA ligand in DCE (1.0 mL). Stir at room temperature for 10 minutes.

    • Rationale: Pre-stirring allows the formation of the active monomeric Pd(II)-MPAA complex. The MPAA ligand prevents the formation of inactive Pd-black and acts as a bifunctional proton shuttle during the C–H cleavage step.

  • Substrate Addition: Add the cyclopropane carboxylic acid, aryl iodide, and Na₂HPO₄.

    • Rationale: Na₂HPO₄ is a mild, non-nucleophilic base. It deprotonates the carboxylic acid to allow κ¹-coordination to the Pd-center without outcompeting the substrate for metal binding.

  • Solvent Tuning: Add HFIP (0.5 mL) and the remaining DCE (0.5 mL).

    • Rationale: HFIP is a strongly hydrogen-bonding, highly polar, low-nucleophilicity solvent. It stabilizes the highly polar transition states during the strain-release C–C bond cleavage[5].

  • Heating: Seal the tube and heat at 80 °C in a pre-heated oil bath for 24 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC or UPLC. The disappearance of the aryl iodide should correlate with product formation. If unreacted starting material remains but Pd-black precipitates, the ligand concentration may need to be increased to stabilize the metal.

  • Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via silica gel chromatography.

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes and substrate tolerances based on recent literature validations for both methodologies[4],[3],[2].

ParameterPathway A: Decarboxylative MinisciPathway B: Skeletal Recasting
Primary Bond Formed C(sp³)–C(sp²) (Heteroaryl)C(sp³)–C(sp²) (Aryl) & C–O (Lactone)
Catalyst System Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)Pd(OAc)₂ (10 mol%) + MPAA (20 mol%)
Key Intermediate Nucleophilic Cyclopropyl RadicalPalladacycle (via C–H Activation)
Substrate Scope (Acid) 1°, 2°, 3° Cyclopropane Acids, Oxa-cyclesUnsubstituted/Partially Substituted Cyclopropanes
Coupling Partner Protonated N-HeteroarenesAryl Iodides (Electron-rich & deficient)
Typical Yields 45% – 85%50% – 92%
Functional Group Tolerance Halides, Esters, Ketones, Amides, AlcoholsAldehydes, Esters, Ethers, Bio-conjugates
Primary LSF Application Pharmacophore installation (Metabolic blocking)Core scaffold remodeling (Complexity generation)

References

  • C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid.
  • Carbon–Carbon Bond Cleavage for Late-Stage Functionaliz
  • Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry.
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters.

Sources

Method

Application Note: High-Yield Synthesis of Pyrrolidin-2-ones via Donor-Acceptor Cyclopropane Ring Opening

Executive Summary Pyrrolidin-2-ones (γ-lactams) are privileged structural motifs in medicinal chemistry, forming the core scaffold of racetam-class nootropics and emerging tubulin polymerization inhibitors[1]. Traditiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidin-2-ones (γ-lactams) are privileged structural motifs in medicinal chemistry, forming the core scaffold of racetam-class nootropics and emerging tubulin polymerization inhibitors[1]. Traditional synthetic routes to these heterocycles often suffer from poor stereocontrol, low atom economy, or require harsh reaction conditions[2]. This application note outlines a highly efficient, stereoselective methodology for synthesizing 1,5-disubstituted pyrrolidin-2-ones utilizing donor-acceptor (DA) cyclopropanes. By treating DA cyclopropanes as highly reactive 1,4-C,C-dielectrophiles, researchers can achieve rapid access to densely functionalized γ-lactams through Lewis acid-catalyzed ring opening followed by in situ lactamization[3][4].

Mechanistic Insights: The DA Cyclopropane as a 1,4-Dielectrophile

The synthetic utility of DA cyclopropanes is driven by the extreme polarization of the C–C bond located between the electron-donating and electron-withdrawing (acceptor) substituents.

Causality of Catalyst Selection: The choice of Lewis acid is the most critical parameter in this workflow. Moderately activating Lewis acids, such as Ni(ClO4​)2​ or TiCl4​ , are specifically selected because they coordinate to the acceptor group (typically a diester) to increase the electrophilicity of the C2 atom without fully cleaving the ring into a free carbocation[3][5]. If a stronger Lewis acid or excessive heat is applied prematurely, the reaction shifts toward an SN​1 -like pathway, resulting in a scrambled stereocenter. By maintaining moderate activation, the nucleophile (primary amine or azide) attacks the C2 carbon via an SN​2 -like mechanism, ensuring a complete inversion of configuration at the stereocenter[4][5][6].

Mechanism DAC Donor-Acceptor Cyclopropane LA Lewis Acid Complex DAC->LA Catalyst Binding Nucleophile Nucleophile (Amine / Azide) SN2 SN2-like Ring Opening (Stereochemical Inversion) Nucleophile->SN2 LA->SN2 C2 Activation Intermediate γ-Amino/Azido Ester SN2->Intermediate C-C Cleavage Lactamization Lactamization Intermediate->Lactamization Cyclization Product Pyrrolidin-2-one Scaffold Lactamization->Product Decarboxylation

Reaction mechanism of pyrrolidin-2-one synthesis via DA cyclopropane ring opening.

Following the initial C–C bond cleavage, the resulting acyclic intermediate (a γ-amino malonate) is subjected to thermal lactamization. Subsequent alkaline hydrolysis and decarboxylation remove the redundant ester group, yielding the target 1,5-disubstituted pyrrolidin-2-one[3][4].

Experimental Workflows & Validated Protocols

The following protocols have been optimized for both yield and stereochemical fidelity. Every step includes a self-validating analytical checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway.

Workflow Step1 1. Reagent Prep Mix DAC & Amine Step2 2. Ring Opening Add Ni(ClO4)2 Step1->Step2 Step3 3. Lactamization Reflux (AcOH/Toluene) Step2->Step3 Step4 4. Decarboxylation NaOH Hydrolysis Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Experimental workflow for the synthesis and purification of pyrrolidin-2-ones.

Protocol A: Lewis Acid-Catalyzed Amine Ring-Opening

Objective: Synthesis of 1,5-diarylpyrrolidin-2-ones from 2-arylcyclopropane-1,1-diesters and anilines/benzylamines[1].

  • Activation & Ring Opening: In an oven-dried, argon-purged flask, dissolve the DA cyclopropane (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous toluene (5 mL). Add Ni(ClO4​)2​⋅6H2​O (10 mol%)[1].

  • Incubation: Stir the mixture at room temperature for 2–4 hours.

    • Validation Checkpoint: Analyze an aliquot via 1H NMR. The disappearance of the upfield cyclopropane multiplet signals (typically 1.5–2.5 ppm) and the emergence of a diagnostic doublet of doublets for the γ-amino proton confirm successful ring opening[3].

  • Acid-Promoted Lactamization: Add glacial acetic acid (2.0 equiv) to the mixture and heat to reflux for 12 hours.

    • Causality Note: Acetic acid protonates the intermediate, facilitating the departure of the alkoxy group and lowering the activation energy for the intramolecular nucleophilic attack by the amine onto the ester carbonyl[1].

  • One-Pot Decarboxylation: Cool the mixture to room temperature. Add a 2M aqueous NaOH solution (3.0 equiv) and reflux for an additional 4 hours to achieve saponification and subsequent decarboxylation[3][4].

  • Workup: Extract the aqueous layer with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc)[1].

Protocol B: Azide-Mediated Synthesis via Aza-Wittig Cyclization

Objective: Synthesis of highly functionalized pyrrolidin-2-ones via azide ring-opening and subsequent Staudinger reduction[6].

  • Azidation: Dissolve the DA cyclopropane (1.0 mmol) in DMF (5 mL). Add NaN3​ (2.0 equiv) and Et3​N⋅HCl (1.5 equiv). Heat the mixture at 60–80 °C for 6 hours[6].

    • Causality Note: Et3​N⋅HCl acts as a mild proton source and buffering agent. It prevents the highly basic conditions that would otherwise lead to premature, undesired saponification of the ester groups before the azide attack is complete[6].

  • Isolation of Azide: Quench with water and extract with Et2​O .

    • Validation Checkpoint: IR spectroscopy of the crude intermediate must show a strong, characteristic azide stretching band near 2100 cm⁻¹.

  • Staudinger Reduction & Cyclization: Dissolve the intermediate in THF. Add PPh3​ (1.1 equiv) at room temperature. Stir for 2 hours (disappearance of the 2100 cm⁻¹ IR band confirms reduction), then add water (10 equiv) and heat to 50 °C to induce an aza-Wittig-type cyclization to the pyrrolidin-2-one[6].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction conditions and expected yields based on the choice of nucleophile and catalyst system.

NucleophileCatalyst SystemSolventTemperature ProfileIntermediate FormedFinal YieldRef
Anilines Ni(ClO4​)2​ (10 mol%)TolueneRT Refluxγ-Amino ester75–90%[1]
Benzylamines TiCl4​ (120 mol%)THFRT Refluxγ-Amino ester70–85%[3],[5]
Sodium Azide Et3​N⋅HCl (Buffer)DMF60–80 °Cγ-Azido ester80–95%[6]
Isocyanates None (Thermal)Xylene140 °CNone (Concerted [3+2])45–60%[3]

Troubleshooting & Optimization

  • Incomplete Ring Opening: If the starting material persists, verify the hydration state of the catalyst. While TiCl4​ must be strictly anhydrous, Ni(ClO4​)2​⋅6H2​O relies on its specific coordination sphere to function correctly. Dehydrated nickel salts will precipitate and fail to activate the DA cyclopropane[1][5].

  • Loss of Stereointegrity (Epimerization): Elevated temperatures during the initial ring-opening step (Step 2 of Protocol A) can promote SN​1 -like pathways. Strictly maintain room temperature until the nucleophilic attack is confirmed complete via NMR or TLC[4][5].

  • Alternative Rearrangements: If using cyclopropyl amides instead of esters, be aware that thermal conditions may trigger a Cloke–Wilson rearrangement, expanding the ring into a dihydrofuran or pyrroline derivative rather than the desired lactam[7].

References

  • [3] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI |

  • [6] Functionalized Azides for the Synthesis of Pyrrolidin-2-ones and Pyrroles | Thieme E-Books & E-Journals |

  • [4] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | PMC |

  • [7] Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles | RSC |

  • [2] Application of 2-pyrrolidones and a proposed mechanism for the synthesis of 2-pyrrolidones from the azidation cyclization of 1,6-enynes | ResearchGate |

  • [5] Expanding Stereoelectronic Limits of endo-tet Cyclizations: Synthesis of Benz[b]azepines from Donor–Acceptor Cyclopropanes | Journal of the American Chemical Society |

  • [1] Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors | PMC |

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid - Stability and Degradation Guide

Welcome to the technical support center for 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this molecule. Here, we address common questions and challenges related to its stability and degradation, drawing upon established principles of organic chemistry and data from analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid in my experiments?

The stability of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid is primarily influenced by three main factors: pH, temperature, and light exposure.

  • pH: The molecule contains both a carboxylic acid and an amide functional group. The carboxylic acid has a pKa typical of similar compounds, around 4.65[1]. In basic conditions (high pH), the carboxylic acid will be deprotonated to its carboxylate form, which is generally stable. However, strong basic conditions coupled with high temperatures could promote hydrolysis of the amide bond. In strongly acidic conditions (low pH), the amide bond is susceptible to hydrolysis, which would break the molecule into benzylamine and 1-carboxycyclopropane-1-carboxylic acid.

  • Temperature: Elevated temperatures can lead to thermal degradation. For some cyclopropane carboxylic acid derivatives, thermal decarboxylation and rearrangement have been observed[2]. While the amide group may offer some stability compared to an ester, high temperatures should generally be avoided during storage and in experimental protocols unless thermal stress testing is the objective.

Q2: I am observing a loss of my compound in an aqueous buffer during my assay. What could be the cause and how can I troubleshoot this?

Loss of the compound in an aqueous buffer is most likely due to hydrolytic degradation, especially if the buffer has a pH that is significantly acidic or basic, or if the experiment is conducted at elevated temperatures.

Troubleshooting Workflow for Suspected Hydrolysis:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes & Solutions A Compound loss observed in aqueous buffer B Check buffer pH and temperature A->B C Analyze sample for degradation products (e.g., by LC-MS) A->C D pH-mediated hydrolysis B->D E Thermal degradation B->E F Adjust buffer pH to near neutral (6-8) D->F Solution G Run experiment at a lower temperature E->G Solution H Perform time-course stability study F->H Validation G->H Validation

Caption: Troubleshooting workflow for compound loss in aqueous buffers.

Step-by-Step Protocol for Troubleshooting:

  • Verify Buffer pH and Temperature: Confirm the pH of your buffer at the experimental temperature. The pH of some buffers can shift with temperature.

  • Analyze for Degradants: Use an analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to look for the expected hydrolysis products: benzylamine and 1-carboxycyclopropane-1-carboxylic acid.

  • Conduct a pH Stability Study: Prepare your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9) and monitor its concentration over time at your experimental temperature. This will help identify the optimal pH range for stability. Studies on related cyclopropanecarboxylic acid esters have shown enhanced stability, suggesting the cyclopropane moiety itself is robust[3].

  • Assess Thermal Stability: If your experiment requires elevated temperatures, perform a short-term thermal stress test. Incubate the compound in your chosen buffer at various temperatures (e.g., room temperature, 37°C, 50°C) and analyze for degradation.

  • Modify Experimental Conditions: Based on your findings, adjust the buffer pH to a more neutral range and/or lower the experimental temperature if possible.

Q3: My analytical results (HPLC/LC-MS) are showing inconsistent peak areas or the appearance of new peaks over time. How should I investigate this?

Inconsistent analytical results often point to the degradation of the compound either in the solid state or in solution. The appearance of new peaks is a strong indicator of degradation products.

Potential Degradation Pathways and Products:

The primary degradation pathway to consider is hydrolysis of the amide bond. Another, though likely less common under typical experimental conditions, is the thermal decarboxylation or rearrangement of the cyclopropane ring, which has been observed in related molecules[2].

Degradation Pathway Potential Products Primary Cause
Amide Hydrolysis Benzylamine and 1-carboxycyclopropane-1-carboxylic acidStrongly acidic or basic pH, elevated temperature
Thermal Decarboxylation Products may vary, potentially leading to ring-opened structures.High temperatures

Analytical Troubleshooting Protocol:

  • Fresh Sample Preparation: Always prepare solutions fresh from a solid sample that has been stored under appropriate conditions (cool, dry, and dark).

  • Solvent Stability: Assess the stability of your compound in the analytical solvent. Some organic solvents can contain acidic or basic impurities that may catalyze degradation. Let a sample sit in the autosampler for an extended period and re-inject to check for changes.

  • LC-MS/MS for Degradant Identification: Use tandem mass spectrometry (MS/MS) to identify unknown peaks. The fragmentation pattern of the parent compound can provide clues to the structure of the degradation products. Methods for analyzing related cyclopropane-containing acids have been developed using LC-MS/MS[4][5].

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidative stress, and photolytic stress) and analyzing the resulting mixtures. This will help in developing a stability-indicating analytical method.

Forced Degradation Workflow:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Thermal Stress (e.g., 80°C in solution) A->D E Oxidative Stress (e.g., 3% H2O2) A->E F Photolytic Stress (e.g., UV lamp) A->F G Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Use stability-indicating method (e.g., gradient HPLC-UV/MS) G->H I Identify and characterize degradants H->I

Caption: Workflow for a forced degradation study.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

  • Reddy, C. K., & Weiss, R. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(9), 135-149. [Link]

  • Yan, N., Liu, X., Pallerla, M. K., & Fox, J. M. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. The Journal of organic chemistry, 73(11), 4283–4286. [Link]

  • Ghosh, I., & König, B. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. Advance Article. [Link]

  • Yan, N., Liu, X., Pallerla, M. K., & Fox, J. M. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. PubMed, 73(11), 4283–4286. [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(BENZYLCARBAMOYL)CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]

  • Lahme, S., Löffler, C., & Boll, M. (2018). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of bacteriology, 200(19), e00320-18. [Link]

  • Díaz, E., & Prieto, M. A. (2014). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In Handbook of Hydrocarbon and Lipid Microbiology. Springer, Berlin, Heidelberg. [Link]

  • PubChemLite. (n.d.). 1-[benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid (C13H15NO3). Retrieved from [Link]

  • Petritis, K., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of chromatography. A, 896(1-2), 335–341. [Link]

  • Phale, P. S., Sharma, A., & Basu, A. (2022). Metabolic pathways for the degradation of aromatic ring-based pesticides by microorganisms. Archives of Microbiology, 204(3), 1-26. [Link]

  • Gotor-Gotor, V., & Gotor, V. (2011). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, 9(24), 8436-8444. [Link]

  • Jia, Y. J., Kakuta, Y., Sugawara, M., Igarashi, T., Oki, N., Kisaki, M., ... & Nishino, T. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. Bioscience, biotechnology, and biochemistry, 63(3), 542–547. [Link]

  • Petritis, K., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. PubMed, 896(1-2), 335–341. [Link]

  • DeBord, M. A., Wang, Y., & Brodbelt, J. S. (2017). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(7), 1434–1442. [Link]

  • Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial degradation of aromatic compounds. International journal of environmental research and public health, 6(1), 278–309. [Link]

  • Lizada, M. C., & Yang, S. F. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical biochemistry, 167(1), 31–36. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4851. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Le-Van, L., & Stetter, J. (1983). U.S. Patent No. 4,367,344. Washington, DC: U.S.
  • Fischer, R., & Jäkel, E. (2002). EP Patent No. 0857712B1.
  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Cyclopropane Carboxylic Acids

Welcome to the technical support hub for the synthesis of cyclopropane carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of cyclopropane carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable structural motifs. Here, we address common challenges and side reactions through a detailed question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My transition metal-catalyzed cyclopropanation with a diazo compound is giving low yields and a complex mixture of byproducts. What are the likely culprits and how can I resolve this?

This is a common issue stemming from the reactivity of the metal carbene intermediate. Several side reactions can occur, but they are often controllable.

Common Side Reactions and Mitigation Strategies:

  • Carbene Dimerization: The metal carbene intermediate can react with itself or another molecule of the diazo compound, leading to products like diethyl maleate or fumarate[1].

    • Causality: This is often exacerbated by a high concentration of the diazo compound.

    • Solution: Employ a slow, controlled addition of the diazo compound to the reaction mixture. This maintains a low steady-state concentration of the carbene, favoring the desired reaction with the alkene.

  • C-H Insertion: The highly reactive carbene can insert into C-H bonds of the substrate or solvent instead of adding across the double bond[1]. Allylic C-H bonds are particularly susceptible.

    • Causality: This pathway becomes more competitive when the target double bond is sterically hindered or electronically poor.

    • Solution: Choose a solvent with robust C-H bonds (e.g., dichloromethane) and consider catalyst systems known for higher selectivity towards cyclopropanation. For instance, certain rhodium and copper catalysts can be tuned with specific ligands to favor cyclopropanation over C-H insertion.

  • [3+2] Cycloaddition: With certain substrates, particularly those with conjugated systems, the metal carbene can act as a three-atom component in a cycloaddition reaction, forming five-membered rings[1][2].

    • Causality: This is influenced by the choice of catalyst and the electronic properties of both the carbene and the alkene.

    • Solution: The selection of the metal catalyst and its ligand sphere is critical. For example, some catalytic systems are specifically designed to promote [3+2] cycloadditions, so it's crucial to select catalysts and conditions documented to favor cyclopropanation[1].

Troubleshooting Workflow for Low Yields:

G start Low Yield / Complex Mixture c1 Check Reagent Quality start->c1 c2 Optimize Diazo Addition start->c2 c3 Evaluate Catalyst/Ligand start->c3 c4 Adjust Temperature start->c4 sol1 Use fresh catalyst & freshly prepared diazo compound. c1->sol1 sol2 Implement slow addition via syringe pump. c2->sol2 sol3 Screen different Rh, Cu, or Pd catalysts and ligands. c3->sol3 sol4 Consult literature for optimal temperature range. c4->sol4

Troubleshooting low yields in catalytic cyclopropanation.
Question 2: In my Simmons-Smith cyclopropanation, I'm observing methylation of heteroatoms and poor diastereoselectivity. How can I improve this?

The Simmons-Smith reaction is valued for its functional group tolerance, but side reactions can occur, particularly with sensitive substrates[3][4].

Key Issues and Solutions:

  • Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate heteroatoms like the oxygen in alcohols[1][4].

    • Causality: This is more prevalent with excess Simmons-Smith reagent and extended reaction times.

    • Solution: The most effective strategy is to protect sensitive functional groups, such as alcohols, prior to the cyclopropanation reaction.

  • Improving Diastereoselectivity: The stereochemical outcome of the Simmons-Smith reaction is often influenced by directing groups.

    • Causality: Proximal hydroxyl groups can coordinate with the zinc reagent, directing the cyclopropanation to the same face of the molecule[4][5].

    • Solution: Leverage this directing effect by ensuring the presence of a nearby hydroxyl group. If no such group is present, the reaction will default to addition on the sterically less hindered face of the alkene[4]. For substrates lacking a directing group, consider alternative catalytic systems that offer better stereocontrol[6][7].

Data on Directing Group Effects:

Substrate TypeExpected DiastereoselectivityRationale
Acyclic Allylic AlcoholHigh (syn to OH)Coordination of zinc to the hydroxyl group directs the carbenoid delivery[4][5].
Cyclic Allylic AlcoholHigh (cis to OH)The hydroxyl group directs cyclopropanation to the same face of the ring[4][5].
Alkene without Directing GroupFavors least hindered faceSteric hindrance is the primary controlling factor[4].
Question 3: My attempt to synthesize a cyclopropanol via the Kulinkovich reaction is producing significant amounts of ethene and other byproducts. What is going wrong?

The Kulinkovich reaction, which synthesizes cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, can be prone to side reactions if not properly controlled[8][9].

Primary Side Reaction and Mitigation:

  • Ethene Formation: The formation of ethene is a known side reaction attributed to the interaction of the titanacyclopropane intermediate with additional titanium(IV) isopropoxide, leading to two equivalents of titanium(III) isopropoxide[8].

    • Causality: This non-productive pathway becomes significant when the ratio of titanium(IV) isopropoxide to the Grignard reagent approaches 1:1[8].

    • Solution: Careful control of the stoichiometry is crucial. Using the titanium alkoxide in catalytic amounts minimizes this side reaction. Additionally, the choice of titanium catalyst can influence the outcome; for instance, using titanium tetramethoxide has been shown to result in minimal side product formation in certain cases[10].

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway ester Ester titanacyclopropane Titanacyclopropane Intermediate ester->titanacyclopropane Reaction grignard Grignard Reagent (e.g., EtMgBr) grignard->titanacyclopropane ti_catalyst Ti(OiPr)4 (catalyst) ti_catalyst->titanacyclopropane cyclopropanol Desired Cyclopropanol Product titanacyclopropane->cyclopropanol ethene Ethene (Side Product) titanacyclopropane->ethene Reaction with excess Ti(IV) ti_iii Ti(III) Species ethene->ti_iii

Desired vs. side reaction pathways in the Kulinkovich reaction.
Question 4: I am using a Favorskii rearrangement to synthesize a cyclopropane carboxylic acid derivative, but the reaction is yielding a mixture of regioisomers. How can I control the regioselectivity?

The Favorskii rearrangement of α-halo ketones proceeds through a cyclopropanone intermediate, and the regioselectivity of the subsequent ring-opening determines the final product[11][12][13].

Controlling Ring Opening:

  • Mechanism: The base-catalyzed rearrangement involves the formation of an enolate, which then displaces the halide to form a cyclopropanone. A nucleophile (such as hydroxide or an alkoxide) then attacks the carbonyl carbon, leading to the opening of the three-membered ring[14][15].

  • Regioselectivity: The ring-opening generally proceeds to form the more stable carbanion intermediate. Therefore, cleavage will occur at the bond to the more substituted α-carbon[14].

    • Solution: To favor a specific regioisomer, you can introduce substituents that will stabilize the carbanion at the desired position. For example, an electron-withdrawing group will stabilize an adjacent carbanion.

Experimental Protocols

Protocol 1: General Procedure for Purification of Cyclopropane Carboxylic Acids

This protocol outlines a general method for the purification of cyclopropane carboxylic acids from neutral and basic impurities.

Materials:

  • Crude cyclopropane carboxylic acid

  • Aqueous alkali solution (e.g., 1M NaOH)

  • Diethyl ether

  • Aqueous acid solution (e.g., 1M HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Extraction with Base: Dissolve the crude product in diethyl ether and transfer it to a separatory funnel. Extract the organic layer with an aqueous alkali solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral and basic impurities will remain in the ether layer[16].

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with an aqueous acid solution until the pH is well below the pKa of the cyclopropane carboxylic acid. The protonated carboxylic acid will precipitate or can be extracted[16].

  • Back Extraction: Extract the acidified aqueous layer multiple times with fresh diethyl ether[17].

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate[17].

  • Concentration: Remove the solvent under reduced pressure to yield the purified cyclopropane carboxylic acid.

  • Further Purification (if necessary): If the product is a solid, it can be further purified by recrystallization. If it is a liquid, fractional distillation under reduced pressure may be employed[16][18].

References

  • Wikipedia. (2023, December 2). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Simmons–Smith reaction. Retrieved from [Link]

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984–988.
  • Wikipedia. (2023, May 29). Kulinkovich reaction. Retrieved from [Link]

  • Gandon, V. (2015). Intramolecular Cyclopropanation and C–H Insertion Reactions with Metal Carbenoids Generated from Cyclopropenes. Accounts of Chemical Research, 48(4), 1309-1319.
  • ResearchGate. (n.d.). Functionalized Cyclopropanes as Versatile Intermediates for the Diversity-Oriented Synthesis of γ-Lactones, γ-Lactams and δ-Lactams. Retrieved from [Link]

  • Chemist Wizards. (2026, March). Favorskii Rearrangement. Retrieved from [Link]

  • Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Nakamura, E., & Hirai, A. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(7), 1945–1953.
  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • YouTube. (2022, June 4). Kulinkovich Reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

  • Scribd. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • PubMed. (2013, April 5). Versatile approaches for the synthesis of fused-ring γ-lactones utilizing cyclopropane intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). EP0879813A1 - Process of preparation of cyclopropane carboxylic acids.
  • ACS Publications. (2002, July 4). Development of a Practical, Safe, and High-Yielding Process for the Preparation of Enantiomerically Pure trans-Cyclopropane Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]

  • Royal Society of Chemistry. (2018, January 2). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Retrieved from [Link]

  • PMC. (n.d.). A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • Chem-Station Int. Ed. (2015, March 25). Diazomethane. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]

  • ACS Publications. (2024, January 28). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]

  • ChemRxiv. (n.d.). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Cyclopropane Ring Opening

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals working on the optimization of cyclopropane ring-opening reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals working on the optimization of cyclopropane ring-opening reactions.

Cyclopropanes possess an inherent ring strain of approximately 27.5 kcal/mol[1]. However, to achieve mild, efficient, and selective transformations, synthetic chemists utilize Donor-Acceptor (D-A) cyclopropanes. The synergistic "push-pull" effect of vicinal electron-donating and electron-accepting moieties selectively polarizes the C–C bond, significantly lowering the activation barrier for ring cleavage[1]. Despite this thermodynamic advantage, optimizing the reaction conditions—specifically catalyst selection, solvent, and temperature—is critical to avoid side reactions like oligomerization or poor regioselectivity[2].

Core Mechanistic Workflow

Understanding the causality behind the reaction mechanism is the first step in troubleshooting. The diagram below illustrates the standard activation pathway for Lewis acid-catalyzed D-A cyclopropane ring opening.

G DA Donor-Acceptor Cyclopropane LA Lewis Acid Coordination DA->LA Catalyst Binding Polar C-C Bond Polarization LA->Polar Electronic Shift Nuc Nucleophilic Attack Polar->Nuc + Nucleophile Zwit Zwitterionic Intermediate Nuc->Zwit Ring Cleavage Prod 1,3-Bifunctionalized Product Zwit->Prod Protonation

Mechanistic pathway of Lewis acid-catalyzed donor-acceptor cyclopropane ring opening.

Troubleshooting Guides & FAQs

Q1: Why am I observing low yields and unreacted starting material when using nitrogen nucleophiles? Causality & Solution: Lewis acids coordinate to the acceptor group (e.g., a diester) to increase polarization. However, strong or hard Lewis acids can preferentially coordinate to your nitrogen nucleophile (e.g., primary amines), deactivating both the catalyst and the nucleophile. Action: Switch to highly oxophilic, softer Lewis acids like Sc(OTf)₃ or Yb(OTf)₃. Avoid transition metal halides like ZnCl₂ if they form stable, unreactive complexes with your specific amine.

Q2: How do I control enantioselectivity during the ring opening of D-A cyclopropanes with arylamines? Causality & Solution: Standard Lewis acids often lead to racemic mixtures because the zwitterionic intermediate is too loosely bound to retain stereochemical information. Action: Employ chiral heterobimetallic catalysts (e.g., Yb(OTf)₃-Yb[P]₃ complexes). The size of the rare-earth metal ions dictates the geometry of the chiral pocket. These bimetallic catalysts display bifunctional properties that enable kinetic resolution, delivering chiral γ-amino acid derivatives in up to 99% ee[3].

Q3: My reaction suffers from side reactions like oligomerization or dimerization. How do I optimize the conditions? Causality & Solution: Side reactions often occur when the nucleophilic attack is reversible (e.g., with cyanide or azide ions). If the subsequent protonation or trapping step is slow, the zwitterionic intermediate can attack another cyclopropane molecule, leading to oligomers[2]. High temperatures exacerbate this reversibility. Action: Lower the reaction temperature to 0 °C. Avoid highly polar aprotic solvents like DMF or DMSO if heating is required, as they can promote reversibility. For cyanide insertions, using TMSCN with a Lewis acid at 0 °C is vastly superior to heating with NaCN[2].

Q4: Can I perform ring openings without exogenous Lewis acids to protect sensitive functional groups? Causality & Solution: Yes. Exogenous Lewis acids can sometimes degrade sensitive substrates or lead to unwanted decarboxylation. Action: Utilize internal Brønsted acid activation. For example, cyclopropanes geminally disubstituted with one carboalkoxy and one carbohydroxy group (hemimalonates) can undergo ring-opening via an internal hydrogen bond. This obviates the need for a Lewis acid, allowing catalyst-free opening under hyperbaric conditions while keeping the carboxylic acid group intact[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and outcomes, synthesizing data from standard optimization studies[2][3].

EntryCatalyst SystemSolventTemp (°C)NucleophileYield (%)ee (%)Mechanistic Causality / Observation
1NoneCH₂Cl₂25Arylamine0-High activation barrier prevents spontaneous C-C cleavage.
2Sc(OTf)₃ (10 mol%)CH₂Cl₂25Arylamine85RacemicStrong Lewis acid activates the ring but lacks a chiral environment.
3Yb(OTf)₃-Yb[P]₃m-Xylene0Arylamine9399Heterobimetallic complex provides kinetic resolution and rigid chiral pocket.
4NaCN (excess)DMF80Cyanide<10-Reversibility of attack and high temperature lead to dominant oligomerization.
5TMSCN / Sc(OTf)₃CH₂Cl₂0Cyanide89-Low temperature and silyl-trapping prevent reversibility, favoring the product.

Self-Validating Experimental Protocol

Standard Operating Procedure: Lewis Acid-Catalyzed Ring Opening of D-A Cyclopropanes

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents: D-A Cyclopropane (1.0 equiv), Nucleophile (1.2 - 1.5 equiv), Sc(OTf)₃ (5-10 mol%), Anhydrous CH₂Cl₂.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon or N₂). Causality: Sc(OTf)₃ is somewhat water-tolerant, but strict anhydrous conditions prevent competitive ring-opening by ambient moisture.

  • Dissolution: Dissolve the D-A cyclopropane (1.0 mmol) in 5.0 mL of anhydrous CH₂Cl₂.

  • Nucleophile Addition: Add the nucleophile (1.2 mmol) to the solution via syringe at room temperature. Stir for 5 minutes to ensure homogeneity.

  • Catalyst Initiation: Add Sc(OTf)₃ (0.05 mmol) in one portion.

    • Validation Checkpoint 1: Observe the reaction mixture. A slight color change (often pale yellow to orange, depending on the donor group) indicates successful coordination of the Lewis acid to the cyclopropane acceptor groups.

  • Reaction Monitoring: Stir the mixture at room temperature.

    • Validation Checkpoint 2: After 30 minutes, perform a TLC analysis (Hexanes/EtOAc). You should observe the depletion of the starting material spot and the appearance of a lower R_f product spot. If the starting material remains untouched after 1 hour, verify the activity of your Sc(OTf)₃ (it may have hydrated into an inactive form).

  • Quenching: Once TLC confirms complete conversion, quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the Lewis acid and prevents any reverse or side reactions during concentration.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

References

  • Intramolecular donor–acceptor cyclopropane ring-opening cyclizations. Chemical Society Reviews. 5

  • A new golden age for donor-acceptor cyclopropanes. Angewandte Chemie International Edition. 1

  • Asymmetric Ring-Opening of Donor–Acceptor Cyclopropanes with Primary Arylamines Catalyzed by a Chiral Heterobimetallic Catalyst. Journal of the American Chemical Society. 3

  • Ring Opening of Donor–Acceptor Cyclopropanes with Cyanide Ion and Its Surrogates. The Journal of Organic Chemistry. 2

  • Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Organic Letters. 4

Sources

Optimization

Technical Support Center: Troubleshooting Emulsification During Cyclopropanecarboxylic Acid Extraction

Welcome to the technical support center for troubleshooting emulsification during the extraction of cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting emulsification during the extraction of cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet challenging issue in their laboratory work. Here, we will delve into the causes of emulsion formation and provide a series of practical, field-proven solutions to prevent and break them, ensuring the integrity and yield of your extraction process.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my cyclopropanecarboxylic acid extraction?

An emulsion is a stable mixture of two or more immiscible liquids, in this case, your aqueous and organic phases.[1][2] It appears as a cloudy or milky layer between the two distinct solvent layers, making a clean separation difficult. Emulsions form when vigorous mixing, such as shaking, breaks down the interface between the two liquids into fine droplets.[3] The stability of this emulsion is often enhanced by the presence of "surfactant-like" compounds that have solubility in both phases.[3] In the context of cyclopropanecarboxylic acid extraction, these can include phospholipids, free fatty acids, or even the deprotonated form of the carboxylic acid itself, which can act as a surfactant.[3][4]

Q2: How does pH play a role in the formation of emulsions during this specific extraction?

The pH of the aqueous phase is a critical factor.[5][6] For efficient extraction of cyclopropanecarboxylic acid into an organic solvent, the aqueous phase is typically acidified to a pH well below the pKa of the acid (approximately 4.8). This ensures the carboxylic acid is in its neutral, protonated form, which is more soluble in the organic phase. However, if the pH is not sufficiently low, a significant concentration of the deprotonated carboxylate form will exist. This anionic species has a polar head (the carboxylate group) and a nonpolar tail (the cyclopropyl ring), giving it surfactant-like properties that can stabilize an emulsion. Conversely, at a very high pH, the deprotonated carboxylate is highly water-soluble and less likely to cause emulsions, but this condition is not suitable for extraction into an organic solvent.[7]

Q3: Can my choice of organic solvent influence emulsion formation?

Absolutely. The properties of the organic solvent, such as polarity, density, and interfacial tension with water, play a significant role.[8][9] Solvents with a density close to that of water are more prone to forming stable emulsions because the density difference is not sufficient to overcome the forces holding the emulsion together.[9] Additionally, some solvents, like dichloromethane (DCM), are known to be more prone to causing emulsions than others, such as ethyl acetate or hexane.[8][10] The choice of a solvent with a significant density difference from water and lower tendency for emulsification can be a preventative measure.[9]

In-Depth Troubleshooting Guides

Issue 1: A persistent emulsion has formed after shaking the separatory funnel.

This is the most common scenario. The mechanical energy from shaking has created a stable dispersion of one liquid within the other.

Causality:

Vigorous shaking increases the surface area between the two immiscible phases, leading to the formation of fine droplets.[3] If surfactant-like molecules are present, they will migrate to the interface of these droplets and stabilize the emulsion, preventing the droplets from coalescing.[2]

Solutions:

1. Mechanical and Physical Methods:

  • Gentle Swirling: As a preventative measure, gently swirl or invert the separatory funnel instead of vigorous shaking. This reduces the energy input and minimizes the formation of fine droplets.[3]

  • "Stirring" the Emulsion: Gently stirring the emulsion layer with a glass rod can help to coalesce the droplets.[11][12]

  • Time: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the slow breakdown of the emulsion.[11][12][13]

  • Centrifugation: If the volume is manageable, centrifugation is a highly effective method to break an emulsion.[1][3][11][12] The increased gravitational force accelerates the separation of the phases.

  • Filtration: Passing the emulsion through a plug of glass wool or phase separation filter paper can help to break the emulsion by physically disrupting the droplets.[1][3]

2. Chemical Methods:

  • "Salting Out" with Brine: Adding a saturated solution of sodium chloride (brine) is a very common and effective technique.[3][14] The increased ionic strength of the aqueous layer makes the organic components less soluble, forcing them into the organic phase and disrupting the emulsion.[3][15]

  • pH Adjustment: Carefully adjusting the pH can destabilize the emulsion. If the emulsion is suspected to be stabilized by the carboxylate form of your acid, a small addition of a dilute strong acid (like HCl) can protonate the carboxylate, reducing its surfactant properties.[11][12]

  • Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent (e.g., hexane if you are using ethyl acetate) can alter the overall polarity of the organic phase and help to break the emulsion.[3]

Issue 2: The emulsion forms immediately upon mixing, even with gentle swirling.

This suggests the presence of highly effective emulsifying agents in your sample matrix.

Causality:

Your sample may contain a high concentration of natural surfactants, such as lipids or proteins, which are common in biological extracts.[3] These molecules are very efficient at stabilizing emulsions even with minimal energy input.

Solutions:

1. Pre-Extraction Sample Preparation:

  • Filtration: If your sample contains fine solid particles, filtering the sample before extraction can remove potential emulsion stabilizers.

  • Protein Precipitation: For biological samples, a protein precipitation step (e.g., with acetonitrile or acetone) prior to extraction can remove a major class of emulsifying agents.

2. Modifying the Extraction Protocol:

  • Supported Liquid Extraction (SLE): This technique avoids the formation of emulsions altogether.[3] The aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is then passed through the support to extract the analyte.[3] This provides a large surface area for extraction without the vigorous mixing that causes emulsions.

  • Solvent Selection: Experiment with different organic solvents. A less polar solvent may be less likely to form a stable emulsion with your specific sample matrix.[8]

Issue 3: The emulsion breaks, but a "rag layer" of solid material remains at the interface.

This indicates the presence of insoluble materials that are wetted by both the aqueous and organic phases.

Causality:

Finely divided solid particles, denatured proteins, or other insoluble materials can accumulate at the liquid-liquid interface, trapping droplets of both phases and preventing a clean separation.[2]

Solutions:
  • Filtration: The most effective way to deal with a rag layer is to filter the entire mixture through a coarse filter medium like glass wool or Celite®. This will remove the solid material, and the filtrate can then be returned to a clean separatory funnel for proper phase separation.

  • Centrifugation: Centrifuging the mixture can pellet the solid material at the bottom of the tube, allowing for the decantation of the two liquid phases.[3]

Experimental Protocols & Data

Protocol 1: Breaking an Emulsion with Brine ("Salting Out")
  • Allow the separatory funnel to stand undisturbed for 5-10 minutes to see if any initial separation occurs.

  • Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Carefully add the brine solution to the separatory funnel. A volume equivalent to 10-20% of the aqueous phase volume is a good starting point.

  • Do not shake. Instead, gently rock or swirl the separatory funnel to mix the brine with the aqueous phase.

  • Allow the funnel to stand and observe the separation. The emulsion should start to break, and the interface between the two layers should become sharper.

  • If the emulsion persists, add more brine and repeat the gentle mixing.

Table 1: Comparison of Emulsion Breaking Techniques
TechniqueEffectivenessSpeedScalabilityNotes
Gentle Swirling Low to ModerateSlowHighBest as a preventative measure.[3]
Standing Time LowVery SlowHighMay not be effective for stable emulsions.[11][12]
"Salting Out" HighModerateHighA very common and effective first-line approach.[3][14]
Centrifugation Very HighFastLow to ModerateLimited by the size of the centrifuge rotor.[1][11][12]
Filtration Moderate to HighModerateHighEffective for emulsions stabilized by solids.[1][3]
pH Adjustment Moderate to HighFastHighRequires careful control to avoid product degradation.[11][12]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting emulsion formation during the extraction of cyclopropanecarboxylic acid.

Emulsion_Troubleshooting start Emulsion Formed gentle_mix Prevention: Gentle Mixing/Swirling start->gentle_mix If possible to re-start add_brine Chemical Method: Add Saturated Brine ('Salting Out') start->add_brine First Action change_solvent Prevention/Alternative: Change Organic Solvent start->change_solvent For future extractions sle Alternative Method: Supported Liquid Extraction (SLE) start->sle For persistent issues success Emulsion Broken Proceed with Extraction add_brine->success persistent Emulsion Persists add_brine->persistent If fails centrifuge Physical Method: Centrifugation centrifuge->success persistent2 persistent2 filter Physical Method: Filter through Glass Wool/Celite® filter->success persistent3 persistent3 adjust_ph Chemical Method: Adjust pH (carefully) adjust_ph->success reassess Re-evaluate Sample Matrix and Protocol adjust_ph->reassess If fails change_solvent->success sle->success persistent->centrifuge persistent->filter persistent->adjust_ph

Caption: Troubleshooting workflow for emulsion formation.

References

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Reddit. (2021, March 16). Sometimes when we are extracting polar organic solutes from organic solvents we use brine instead of water. Why is that?[Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Dinh, H. H. Q., et al. (2021). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. ACS Omega. [Link]

  • Dinh, H. H. Q., et al. (2021, October 13). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. ACS Omega. [Link]

  • ResearchGate. (2025, January 25). After synthesis my product i start quenching step then extraction i got 2 phase then add water then brain BUT its didn't separate ?[Link]

  • YouTube. (2024, February 26). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • Reddit. (2018, February 9). Breaking emulsions. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Unknown. Extraction/Brine washing. [Link]

  • ACS Publications. (2014, October 13). Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. [Link]

  • ResearchGate. (2026, January 10). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

  • National Institutes of Health. (n.d.). Spontaneous Emulsification: Elucidation of the Local Processes. [Link]

  • Quora. (2022, March 6). Why is the formation of emulsion in solvent extraction considered as a disadvantage?[Link]

  • ChemRxiv. (n.d.). Spontaneous Emulsification: Elucidation of the Local Processes. [Link]

  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. [Link]

  • The Hebrew University of Jerusalem. (1995, May 1). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids from (a) M1 model...[Link]

  • Reddit. (2014, September 26). Emulsion Problem during Extraction. Help![Link]

  • ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?[Link]

  • ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils. [Link]

  • Publications. (2024, August 2). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]

  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. [Link]

Sources

Troubleshooting

Core Experimental Protocol: Asymmetric MIRC Cyclopropanation under PTC

Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC) in Cyclopropanation Reactions. As a Senior Application Scientist, I have designed this guide to move beyond standard protocols by detailing the f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC) in Cyclopropanation Reactions. As a Senior Application Scientist, I have designed this guide to move beyond standard protocols by detailing the fundamental physical chemistry and mechanistic causality that dictate success or failure in biphasic cyclopropanation workflows.

Whether you are executing a Michael-Initiated Ring Closure (MIRC) or a classic carbene-mediated gem-dichlorocyclopropanation, this guide provides self-validating systems to ensure your stereocenters and yields are robust and reproducible.

The following self-validating protocol details the asymmetric cyclopropanation of chalcones using bromomalonates via a chiral cinchona alkaloid phase-transfer catalyst[1].

Step 1: System Initialization & Catalyst Activation

  • Action: Dissolve 10 mol% of a free-OH cinchona alkaloid quaternary ammonium salt in mesitylene to achieve a 0.075 M dilution (based on the nucleophile). Add 10 equivalents of 50% aqueous K₂CO₃.

  • Causality: Mesitylene is chosen over standard solvents like DCM because its high lipophilicity prevents the partitioning of the aqueous base into the organic layer, ensuring that deprotonation occurs strictly at the phase boundary. The 50% aq. K₂CO₃ provides the optimal basicity to deprotonate the bromomalonate without hydrolyzing the ester groups.

Step 2: Emulsion Generation & Substrate Addition

  • Action: Flush the system with Argon. Add the chalcone derivative (6 equivalents). Begin vigorous stirring (>1200 rpm) and cool the biphasic mixture to 0 °C.

  • Causality: The high stirring rate is non-negotiable. It maximizes the interfacial surface area, allowing the chiral quaternary ammonium catalyst (Q⁺) to efficiently exchange ions with the generated enolate at the boundary and shuttle it into the bulk organic phase before a background racemic reaction can occur.

Step 3: Controlled Nucleophile Addition

  • Action: Add the bromomalonate (1 equivalent total) in three equal portions (3 × 0.33 equiv) over a 24-hour period.

  • Causality: Portion-wise addition maintains a low steady-state concentration of the highly reactive bromomalonate enolate. This prevents uncatalyzed background dimerization and ensures that every molecule of enolate is tightly ion-paired with the chiral catalyst during the Michael addition and subsequent ring closure.

Step 4: Isolation

  • Action: Quench the reaction with water, separate the phases, extract the aqueous layer with EtOAc, and purify the concentrated organic phase via chiral stationary phase HPLC or flash chromatography.

PTC_MIRC_Workflow cluster_prep Phase 1: System Initialization cluster_rxn Phase 2: Catalytic Cycle (0 °C) cluster_workup Phase 3: Isolation Step1 Dissolve Catalyst (10 mol%) in Mesitylene Step2 Add 50% aq. K2CO3 (10 equiv) Step1->Step2 Step3 Argon Flush & Add Chalcone (6 equiv) Step2->Step3 Step4 Vigorous Stirring (>1200 rpm) Step3->Step4 Step5 Portion-wise Addition: Bromomalonate (3x over 24h) Step4->Step5 Step6 Interfacial Deprotonation & Chiral Ion-Pairing Step5->Step6 Step7 Michael Addition & Ring Closure (MIRC) Step6->Step7 Step8 Phase Separation & Aqueous Extraction Step7->Step8 Step9 Flash Chromatography (Chiral Cyclopropane) Step8->Step9

Fig 1: Step-by-step workflow for asymmetric PTC MIRC cyclopropanation.

Quantitative Data: Catalyst & Condition Optimization

To illustrate the sensitivity of PTC MIRC cyclopropanation to reaction conditions, refer to the summarized optimization data below. Notice how the base phase and solvent drastically alter the stereochemical outcome[1].

Catalyst TypeBase SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
N-Benzylquininium Cl50% aq. K₂CO₃Toluene258545
Free-OH Cinchona PTC50% aq. K₂CO₃Toluene09278
Free-OH Cinchona PTC50% aq. K₂CO₃Mesitylene09891
Free-OH Cinchona PTCSolid Cs₂CO₃Mesitylene04012 (Background Rxn Dominates)

Technical FAQ & Troubleshooting Guide

Q1: Why is my enantioselectivity (ee) plateauing or dropping despite lowering the reaction temperature?

  • Causality: In biphasic systems, reaction rate and stereocontrol are entirely dependent on the interfacial surface area. Lowering the temperature increases the viscosity of the organic phase and alters interfacial tension, which can lead to catalyst aggregation or poor mass transfer. If the stirring rate is insufficient to overcome this viscosity, the uncatalyzed, racemic background reaction at the interface will outcompete the chiral ion-pair pathway.

  • Self-Validating System: To validate if mass transfer is your limiting factor, run two parallel reactions at 800 rpm and 1500 rpm. If the ee% increases with stirring speed, your system is mass-transfer limited. Ensure you are using a cross-shaped magnetic stir bar or a mechanical stirrer for volumes above 50 mL.

Q2: How do I prevent background racemic reactions when using highly active Michael acceptors?

  • Causality: Highly electrophilic substrates (such as nitro-isoxazoles) are prone to reacting directly with the deprotonated nucleophile at the phase boundary before the chiral phase-transfer catalyst can form an ion pair and shuttle the enolate into the bulk organic phase[2].

  • Self-Validating System: Switch from a liquid-liquid (LL-PTC) system using 50% aq. KOH to a solid-liquid (SL-PTC) system using mild solid bases like K₃PO₄ or K₂CO₃. The lower solubility of the solid base restricts the concentration of "naked" enolate at the interface, forcing the reaction to proceed exclusively through the lipophilic chiral catalyst[2].

Q3: What is the exact mechanistic role of the free -OH group in cinchona alkaloid PTCs during cyclopropanation?

  • Causality: The free -OH group acts as a critical hydrogen-bond donor. It coordinates with the electrophile (e.g., the carbonyl oxygen of the chalcone), creating a highly organized, rigid transition state. This bifunctional catalysis restricts the rotational degrees of freedom, dictating the facial selectivity of the initial Michael addition prior to the ring closure[1].

  • Self-Validating System: Perform a control reaction using an O-alkylated cinchona catalyst (e.g., O-benzylquininium chloride). A drastic drop in ee% (as seen in the data table above) confirms that hydrogen bonding, not just steric shielding, is responsible for your stereocontrol.

Q4: How do I scale up gem-dichlorocyclopropanation without forming a solid crust that halts the reaction?

  • Causality: In Makosza-type dichlorocyclopropanation (using solid NaOH/KOH and CHCl₃), the generation of dichlorocarbene (CCl₂) produces NaCl/KCl and water as byproducts. On a larger scale, the generated inorganic salt forms an insoluble, impenetrable crust over the solid base particles, passivating the base and halting the reaction prematurely[3].

  • Self-Validating System: You have two options to validate and fix this. Option A: Introduce a controlled micro-amount of water to dissolve the inorganic salt crust without hydrolyzing the highly reactive carbene intermediate. Option B: Abandon the solid-liquid system and use a strictly controlled liquid-liquid system with 50% w/w aq. NaOH and a highly lipophilic catalyst (e.g., TBAB) to keep the byproducts dissolved in the aqueous layer[3].

References

  • Title: Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions - MDPI Source: mdpi.com URL: [Link]

  • Title: Convenient synthesis of new functionalized cyclopropanes from monoterpenic olefines - Semantic Scholar Source: semanticscholar.org URL: [Link]

  • Title: Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications Source: acs.org URL: [Link]

Sources

Optimization

managing vigorous reactions in cyclopropanecarboxylic acid synthesis

A Guide to Managing Vigorous Reactions and Troubleshooting Common Issues Welcome to the technical support center for the synthesis of cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing Vigorous Reactions and Troubleshooting Common Issues

Welcome to the technical support center for the synthesis of cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the often-vigorous reactions encountered during this synthesis. By understanding the underlying chemical principles and implementing the robust protocols detailed here, you can enhance the safety, reliability, and scalability of your work.

Introduction: The Challenge of the Strained Ring

The synthesis of cyclopropanecarboxylic acid, a valuable building block in pharmaceuticals and agrochemicals, presents unique challenges due to the high strain energy of the three-membered ring. Many of the common synthetic routes involve highly exothermic steps that, if not properly controlled, can lead to runaway reactions, diminished yields, and the formation of difficult-to-remove impurities. This guide provides a structured approach to troubleshooting these issues, with a focus on the practical management of reaction energetics.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

The "Classic" Synthesis: Hydrolysis of γ-Chlorobutyronitrile

This method, while traditional, is known for its initial vigorous exotherm.[1][2]

Question: My reaction between γ-chlorobutyronitrile and sodium hydroxide is extremely vigorous and difficult to control. What's happening and how can I manage it?

Answer: The initial reaction between γ-chlorobutyronitrile and a strong base like sodium hydroxide is a highly exothermic intramolecular cyclization.[1][2] The base deprotonates the carbon alpha to the nitrile, creating a carbanion that rapidly displaces the chloride to form cyclopropyl cyanide. This intramolecular SN2 reaction is incredibly fast and releases a significant amount of heat.[2]

Key Control Parameters:

  • Rate of Addition & Mixing: For larger scale reactions, instead of mixing all reagents at once as in some literature preparations, consider a semi-batch approach.[3] Add the γ-chlorobutyronitrile slowly to a well-stirred slurry of powdered sodium hydroxide in a suitable solvent (if any is used). Vigorous stirring is crucial to dissipate heat and prevent the formation of local hot spots.

  • Initial Temperature: While some classic procedures allow the initial exotherm to proceed without external cooling to improve yield, this is not recommended for larger scales or without proper safety measures like a blast shield and continuous monitoring.[1] For better control, start the reaction at a lower temperature (e.g., 20-25°C) and allow it to warm slowly, using an ice bath to moderate the temperature as needed.

  • Subsequent Hydrolysis: The subsequent hydrolysis of the cyclopropyl cyanide is also exothermic. Add water in small portions initially, allowing the heat to dissipate between additions.[1]

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Runaway Reaction Poor heat dissipation; reagents mixed too quickly.Immediately cool the reaction vessel with an ice/salt bath. If the reaction is out of control, have a quenching agent (e.g., a large volume of cold, non-reactive solvent like toluene) ready to dilute the reaction mixture.
Low Yield Incomplete reaction; side reactions due to excessive heat.Ensure the sodium hydroxide is finely powdered for maximum surface area.[1] Monitor the reaction by TLC or GC to confirm the disappearance of the starting material before proceeding with hydrolysis.
Formation of Polymers High reaction temperatures can lead to polymerization.Maintain strict temperature control throughout the reaction.
Malonic Ester Synthesis

A versatile method that involves the alkylation of a malonic ester with a dihalide, followed by hydrolysis and decarboxylation.[4]

Question: I'm observing a strong exotherm during the deprotonation of diethyl malonate, and my yields are inconsistent. What are the critical control points?

Answer: The deprotonation of diethyl malonate with a strong base like sodium ethoxide is an acid-base reaction that can be significantly exothermic. The subsequent alkylation with a dihaloalkane is also exothermic.

Key Control Parameters:

  • Base Addition: Add the base (e.g., sodium ethoxide solution) slowly to the diethyl malonate solution while monitoring the internal temperature. Use an ice bath to maintain a consistent temperature, typically between 0-10°C, during the addition.

  • Alkylating Agent Addition: The intramolecular SN2 reaction to form the cyclopropane ring is also exothermic. Add the dihaloalkane (e.g., 1,2-dibromoethane) dropwise to the enolate solution, again with careful temperature control.

  • Hydrolysis and Decarboxylation: The final hydrolysis and decarboxylation steps require heating, but the temperature should be controlled to avoid side reactions.[4][5]

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Dialkylated Byproducts Use of excess alkylating agent or insufficient deprotonation.Use a slight excess of the malonic ester to prevent dialkylation.[6] Ensure complete deprotonation before adding the alkylating agent.
Incomplete Cyclization Insufficient reaction time or temperature.Allow the reaction to stir for an adequate amount of time after the addition of the dihaloalkane. Gentle warming may be necessary to drive the reaction to completion.
Vigorous Decarboxylation Heating the diacid too rapidly.Heat the hydrolyzed product gently and steadily to control the evolution of CO2. Perform this step in a large flask with good ventilation.[7]
Simmons-Smith Cyclopropanation

This reaction uses an organozinc carbenoid to convert an alkene precursor (like acrylic acid or its ester) into the corresponding cyclopropane.

Question: My Simmons-Smith reaction is sluggish, and I'm getting significant byproducts. How can I improve the reaction and manage its safety?

Answer: The Simmons-Smith reaction's rate and efficiency are highly dependent on the activity of the zinc carbenoid and the reaction conditions. While not always violently exothermic, the formation of the organozinc reagent can be energetic, and the use of pyrophoric reagents like diethylzinc in the Furukawa modification requires strict safety protocols.

Key Control Parameters:

  • Reagent Activity: The zinc-copper couple must be freshly prepared and activated for optimal reactivity. Diethylzinc is pyrophoric and must be handled under an inert atmosphere.[8]

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.[9] Maintaining this temperature profile is crucial for controlling the reaction rate and preventing side reactions.

  • Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane are generally preferred as basic solvents can decrease the reaction rate.[8][9]

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Low Conversion Inactive zinc-copper couple; low reaction temperature.Ensure proper activation of the zinc. Allow the reaction to warm to room temperature and stir for an extended period (12-24 hours).[8] Consider using the Furukawa modification (diethylzinc and diiodomethane) for higher reactivity.[10]
Side Product Formation (e.g., ring-opening) The byproduct zinc iodide (ZnI₂) is a Lewis acid that can catalyze side reactions.[8]Quench the reaction carefully with a saturated aqueous solution of ammonium chloride or sodium bicarbonate to neutralize the Lewis acid.[8]
Safety Concerns with Diethylzinc Diethylzinc is pyrophoric and reacts violently with water and air.All manipulations must be performed under a strict inert atmosphere (e.g., argon or nitrogen) using syringe or cannula techniques. Have a suitable quenching agent (e.g., isopropanol) and a fire extinguisher rated for metal fires readily available.

Experimental Protocols

Safe Quenching of a Potentially Runaway Reaction

In the event of an uncontrolled exotherm, a well-defined quenching procedure is critical.

  • Immediate Cooling: Submerge the reaction flask in a large ice/salt bath to rapidly reduce the internal temperature.

  • Inert Atmosphere: Ensure the reaction is under an inert atmosphere to prevent flammable solvents from igniting.[11]

  • Slow Addition of Quenching Agent: Slowly add a less reactive quenching agent, such as isopropanol, via a dropping funnel or syringe.[11][12] Isopropanol reacts more gently with reactive intermediates than water.

  • Monitor for Reaction Cessation: Continue adding the quenching agent until the vigorous reaction subsides.[11]

  • Final Quench with Water: Once the initial vigorous reaction has ceased, a mixture of isopropanol and water, followed by pure water, can be slowly added to ensure all reactive species are consumed.[11]

Visualizing Reaction Management

Decision Tree for Managing an Exothermic Reaction

Exotherm_Management Start Exothermic Reaction Detected (Rapid Temperature Rise) Cooling Apply External Cooling (Ice Bath) Start->Cooling Controlled Temperature Stabilizes? Cooling->Controlled Continue Continue Reaction with Caution Controlled->Continue Yes Stop_Addition Stop Reagent Addition Controlled->Stop_Addition No Dilute Dilute with Cold, Inert Solvent Stop_Addition->Dilute Quench Initiate Quenching Protocol Dilute->Quench Evacuate Evacuate Area (If Uncontrolled) Quench->Evacuate

Caption: A decision-making workflow for responding to an unexpected exotherm.

Workflow for Malonic Ester Synthesis with Temperature Control

Malonic_Ester_Workflow Start Start Step1 Step 1: Deprotonation Diethyl Malonate in Solvent Cool to 0-10°C Start->Step1 Step2 Step 2: Base Addition Slowly add NaOEt Maintain 0-10°C Step1->Step2 Exothermic Step3 Step3 Step2->Step3 Exothermic Step4 Step 4: Saponification Add NaOH(aq) Gentle Reflux Step3->Step4 Step5 Step 5: Acidification & Decarboxylation Add HCl(aq) Controlled Heating Step4->Step5 End End Step5->End

Caption: Key stages and temperature control points in the malonic ester synthesis.

References

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.). Wiley Online Library. Retrieved March 20, 2026, from [Link]

  • Common Standard Operating Procedure. (n.d.). University of California, Berkeley. Retrieved March 20, 2026, from [Link]

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. (n.d.). ChemRxiv. Retrieved March 20, 2026, from [Link]

  • Simmons–Smith reaction. (2023, December 27). In Wikipedia. Retrieved March 20, 2026, from [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment. Retrieved March 20, 2026, from [Link]

  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci. Retrieved March 20, 2026, from [Link]

  • Cyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved March 20, 2026, from [Link]

  • Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996, April 2). Google Patents.
  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. (2024, January 28). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022, September 29). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Strain Energy of Cyclopropane via Calorimetry. (n.d.). Scribd. Retrieved March 20, 2026, from [Link]

  • An Unprecedented (Semi)Favorskii Rearrangement. Evidence for the 2-(Acyloxy)cyclopropanones. (2018, April 6). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • 11.11 Malonic Ester Synthesis. (2019, August 27). YouTube. Retrieved March 20, 2026, from [Link]

  • Practical approach to prediction and prevention of runaway reactions. (2022, November 1). World Journal of Advanced Research and Reviews. Retrieved March 20, 2026, from [Link]

  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group. Retrieved March 20, 2026, from [Link]

  • Review on loss prevention of chemical reaction thermal runaway: Principles and application. (2022, October 14). Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • Cyclopropanecarboxylic acid. (n.d.). NIST WebBook. Retrieved March 20, 2026, from [Link]

  • Favorskii Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • Malonic Ester Synthesis. (n.d.). AK Lectures. Retrieved March 20, 2026, from [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. Retrieved March 20, 2026, from [Link]

  • Process of preparation of cyclopropane carboxylic acids. (1998, November 25). Google Patents.
  • Malonic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved March 20, 2026, from [Link]

  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. (n.d.). University of California, Irvine. Retrieved March 20, 2026, from [Link]

  • Preparation of cyclopropyl cyanide from 4-hlorobutyronitrile. (1974, October 22). Google Patents.
  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 20, 2026, from [Link]

  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? (2025, July 31). Patsnap. Retrieved March 20, 2026, from [Link]

  • Malonic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008, February 7). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Transforming cyclopropanes to enamides via σ-C–C bond eliminative borylation. (2024, August 27). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. (2015, June 22). ResearchGate. Retrieved March 20, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid

For researchers and professionals in drug development, the precise and unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise and unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid. In the absence of publicly available experimental spectra for this specific compound, we present a detailed characterization based on predictive models and direct comparison with structurally related analogs. This approach not only offers a robust framework for the identification of the title compound but also serves as a practical guide to the analytical methodologies required for its characterization.

Molecular Structure and Analytical Overview

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid is a small molecule featuring a constrained cyclopropane ring, a carboxylic acid, and a benzylcarbamoyl side chain. Each of these structural motifs imparts distinct and predictable signatures in NMR and mass spectra. The rigid cyclopropane ring, in particular, gives rise to characteristic chemical shifts and coupling constants in NMR spectroscopy.

Predicted and Comparative Spectroscopic Data

A thorough analysis of a novel compound necessitates a multi-technique approach. Here, we predict the key NMR and MS spectral features of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid and compare them with the known data of relevant analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Predicted ¹H NMR Spectrum of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the amide proton, the cyclopropane protons, and the acidic proton of the carboxylic acid.

Predicted ¹³C NMR Spectrum of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid:

The ¹³C NMR spectrum will complement the ¹H NMR data, showing characteristic signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the benzylic methylene carbon, and the carbons of the cyclopropane ring.

Comparative NMR Data:

To ground our predictions in experimental evidence, we compare the expected chemical shifts with those of structurally similar compounds for which data is available. This comparative approach allows for a more confident assignment of the predicted signals.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid (Predicted) Cyclopropane CH₂~1.5 - 1.8 (m, 4H)~18-25
Benzyl CH₂~4.4 (d, 2H)~44
Aromatic CH~7.2 - 7.4 (m, 5H)~127-138
Amide NH~8.5 (br s, 1H)-
Carboxyl OH~12.0 (br s, 1H)-
Amide C=O-~172
Carboxyl C=O-~175
trans-2-Phenylcyclopropane-1-carboxylic acid (Experimental) [1][2]Cyclopropane CH₂ & CH1.3-1.9 (m), 2.5-2.9 (m)-
Aromatic CH7.1-7.4 (m, 5H)-
Carboxyl OH12.2 (br s, 1H)-
N-benzylbenzamide (Experimental) [3]Benzyl CH₂4.65 (d, 2H)44.2
Aromatic CH7.26-7.79 (m, 10H)127.1-138.2
Amide NH6.44 (br s, 1H)-
Amide C=O-167.5

Note: Chemical shifts are dependent on the solvent and instrument frequency. The values presented are typical ranges.

The comparison highlights that the chemical shifts of the benzyl and amide moieties in N-benzylbenzamide provide a strong basis for predicting the corresponding signals in the target molecule.[3] Similarly, the data for trans-2-phenylcyclopropane-1-carboxylic acid helps in estimating the region where the cyclopropane protons will resonate.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid (Molecular Formula: C₁₂H₁₃NO₃), the expected monoisotopic mass is 219.0895 g/mol .

Predicted Mass Spectrum:

Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the protonated molecule, [M+H]⁺, at m/z 220.0973. Depending on the conditions, other adducts such as the sodium adduct, [M+Na]⁺, at m/z 242.0792, may also be present. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at m/z 218.0817.

Comparative Mass Spectrometry Data:

A close analog, 1-[benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid (C₁₃H₁₅NO₃), has predicted mass spectrometry data available.[4] This N-methylated derivative provides a valuable comparison for the expected adduct formation and their mass-to-charge ratios.

Ion AdductPredicted m/z for 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acidPredicted m/z for 1-[benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid[4]
[M+H]⁺220.0973234.1125
[M+Na]⁺242.0792256.0944
[M-H]⁻218.0817232.0979

The 14-mass unit difference between the corresponding ions of the two compounds is consistent with the presence of an additional methyl group in the analog.

Authoritative Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided. These methodologies represent best practices in the field and are designed to be self-validating.

NMR Data Acquisition

The acquisition of high-resolution NMR spectra is critical for structural elucidation.

Workflow for NMR Analysis

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid.[5][6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial.[5][7] The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

    • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are present.[5][6]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger quantity of the sample may be required, or a greater number of scans can be performed.[5][6]

  • Data Processing :

    • Process the raw data by applying a Fourier transform.

    • Perform phase and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry Data Acquisition

High-resolution mass spectrometry is essential for confirming the elemental composition.

Workflow for ESI-MS Analysis

Caption: A typical workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Step-by-Step Protocol:

  • Sample Preparation :

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a solvent compatible with ESI-MS, such as methanol or acetonitrile.

    • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

    • To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added for positive ion mode, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.[8][9]

  • Instrument Setup and Data Acquisition :

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Set the mass spectrometer to acquire data over an appropriate m/z range (e.g., 100-500).

    • Acquire spectra in both positive and negative ion modes to observe all possible ionic species.

    • If fragmentation information is desired for further structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the parent ion of interest and subjecting it to collision-induced dissociation (CID).

  • Data Analysis :

    • From the high-resolution mass spectrum, determine the accurate mass of the observed ions.

    • Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula (C₁₂H₁₃NO₃).

    • Analyze the fragmentation pattern from the MS/MS experiment to further validate the proposed structure.

Conclusion

This guide provides a comprehensive analytical framework for the characterization of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid. By combining predictive spectroscopy with comparative data from structurally related analogs, a robust and scientifically sound identification is possible. The detailed experimental protocols for NMR and mass spectrometry offer a clear and trustworthy methodology for researchers to generate high-quality data. This approach, grounded in fundamental principles and best practices, ensures the scientific integrity required in drug discovery and development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • PubMed. (2008, May 1). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]

  • Columbia University. (n.d.). Sample Preparation and Time Required - 1D NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2024, May 8). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2024, May 9). (PDF) Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2024, May 21). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). trans-2-Phenyl-1-cyclopropanecarboxylic acid. Retrieved from [Link]

  • MDPI. (2023, May 24). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropanecarboxamide, N-benzyl-N-decyl-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

  • NIST. (n.d.). trans-2-Phenyl-1-cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid (C13H15NO3). Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Rsc.org. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • PubMed. (1982, January 29). Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. Retrieved from [Link]

  • Academia.edu. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropanecarboxamide, N-decyl-. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Cyclopropane carboxylic acid. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic Acid (BCCA) as a Kinase Inhibitor Pharmacophore

Executive Summary In the landscape of targeted oncology, small-molecule inhibitors of receptor tyrosine kinases (RTKs) such as c-Met and VEGFR2 are critical for halting tumor proliferation and angiogenesis. 1-(benzylcarb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, small-molecule inhibitors of receptor tyrosine kinases (RTKs) such as c-Met and VEGFR2 are critical for halting tumor proliferation and angiogenesis. 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid (BCCA) is rarely deployed as a standalone therapeutic; rather, it is a highly specialized structural fragment and intermediate synthesized from cyclopropane-1,1-dicarboxylic acid [[1]](). It provides the essential cyclopropane-1,1-dicarboxamide core that defines a potent class of Type II kinase inhibitors (e.g., cabozantinib analogs).

This guide provides an objective, data-driven comparison of the BCCA pharmacophore—and the fully elaborated inhibitors derived from it—against alternative linker strategies and standard Type I inhibitors.

Structural Rationale & Causality: Why the BCCA Motif?

The design of kinase inhibitors heavily relies on managing the thermodynamics of binding. The BCCA motif offers three distinct mechanistic advantages over alternative structures:

  • Entropic Pre-organization: Unlike flexible linear linkers (e.g., malonamides), the rigid sp3 character of the cyclopropane ring locks the dihedral angles of the adjacent carbonyl groups. This pre-organization significantly reduces the entropic penalty ( −TΔS ) upon binding to the kinase hinge region, driving a more favorable Gibbs free energy ( ΔG ).

  • Deep Pocket Penetration: The benzylcarbamoyl moiety is perfectly angled to project into the deep hydrophobic pocket exposed only during the inactive "DFG-out" conformation of the kinase.

  • Hydrogen Bonding Network: The carboxylic acid (which is converted to a second amide in the final drug molecule) establishes critical, solvent-shielded hydrogen bonds with the kinase hinge residues.

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK BCCA BCCA Motif (Type II Inhibitor) BCCA->cMet Blocks Kinase Domain (DFG-out) Prolif Tumor Proliferation & Angiogenesis PI3K->Prolif MAPK->Prolif

c-Met signaling pathway and the targeted inhibition mechanism of BCCA-derived Type II inhibitors.

Comparative Profiling: BCCA vs. Alternative Inhibitors

To objectively evaluate the performance of the BCCA motif, we compare it across four distinct classes. The data below synthesizes typical kinetic and thermodynamic parameters observed during lead optimization.

Compound ClassRepresentative Structure / MotifTarget Conformationc-Met IC50​ (nM)Residence Time (min)Entropic Penalty ( −TΔS )
Fragment Baseline BCCA (Fragment alone)DFG-out (Partial)> 10,000< 1Low
BCCA-Derived Type II Cabozantinib-like analogDFG-out1.3> 120Very Low (Pre-organized)
Linear Amide Type II Malonamide analogDFG-out45.0~ 15High (Flexible linker)
Standard Type I CrizotinibDFG-in11.0~ 5N/A

Key Takeaways:

  • Superior Residence Time: BCCA-derived inhibitors exhibit vastly superior residence times compared to Type I inhibitors like Crizotinib. By stabilizing the DFG-out conformation, the off-rate ( koff​ ) is drastically reduced.

  • The Cost of Flexibility: Swapping the cyclopropane ring for a linear malonamide results in a ~35-fold drop in potency, directly validating the causality of entropic pre-organization.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to generate the comparative data above.

Workflow Prep Compound Preparation Assay LCCA Kinase Assay (IC50) Prep->Assay SPR SPR Binding Kinetics (Kd, RT) Prep->SPR Data Data Synthesis & Comparison Assay->Data SPR->Data

Experimental workflow for validating kinase inhibitor efficacy and binding kinetics.

Protocol 1: Luciferase-Coupled Chemiluminescent Kinase Assay (LCCA)

This assay determines the half-maximal inhibitory concentration ( IC50​ ) by measuring residual ATP after the kinase reaction 2.

  • Reagent Preparation: Prepare 384-well microtiter plates. Dilute the BCCA-derived inhibitor and comparators in DMSO to create a 10-point concentration gradient.

  • Enzyme-Substrate Incubation: Add recombinant c-Met kinase domain and a poly-Glu-Tyr peptide substrate.

    • Causality Check: Using a standardized synthetic peptide ensures baseline phosphorylation rates are consistent across all replicates, isolating the inhibitor's effect.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration calibrated exactly to the Km​ of the specific kinase 3.

    • Causality Check: Setting [ATP]=Km​ creates a self-validating system where the assay is optimally sensitive to ATP-competitive inhibitors without being artificially overwhelmed by excess substrate.

  • Quenching & Detection: Terminate the reaction and add the luciferase/luciferin detection reagent to measure the unconsumed ATP.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic curve fit.

Protocol 2: Surface Plasmon Resonance (SPR) for Residence Time

Competitive binding assays via SPR are utilized to monitor the displacement of binding moieties and calculate exact target residence times ( τ ) 4.

  • Surface Preparation: Immobilize His-tagged c-Met onto an NTA sensor chip via amine coupling to ensure uniform, active-site-accessible orientation.

  • Analyte Injection: Inject the candidate agents (BCCA fragment, Type I, and Type II inhibitors) over the functionalized surface using single-cycle kinetics.

  • Kinetic Monitoring: Record the association phase ( kon​ ) and allow a prolonged dissociation phase ( koff​ ) using only running buffer.

    • Causality Check: Utilizing single-cycle kinetics avoids the need for harsh acidic or basic regeneration buffers. This preserves the structural integrity of the delicate kinase domain, validating the accuracy of the prolonged koff​ measurement required for Type II inhibitors.

  • Parameter Calculation: Compute Residence Time ( τ ) as 1/koff​ .

Conclusion

While 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid is primarily a synthetic building block, its structural geometry is the linchpin of modern Type II kinase inhibition. By enforcing a rigid, entropically favorable conformation that perfectly bridges the hinge region and the DFG-out hydrophobic pocket, BCCA-derived inhibitors consistently outperform flexible linear analogs and standard Type I inhibitors in both potency and target residence time.

References

  • EP2213661B1 - c-Met Modulators and Methods of Use. Google Patents. 1

  • US8497284B2 - C-met modulators and method of use (Kinase Specificity Assays). Google Patents. 3

  • AU 2013204031 B2 - STANDARD PATENT (Luciferase-Coupled Chemiluminescent Kinase Assay). Googleapis. 2

  • US8497284B2 - C-met modulators and method of use (Competitive Binding Assays). Google Patents. 4

Sources

Validation

confirming the purity of synthesized 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid

Orthogonal Purity Validation: Confirming the Integrity of Synthesized 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Validation: Confirming the Integrity of Synthesized 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of critical bifunctional building blocks in drug development. 1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid (CAS: 196211-13-9)[1] is a prime example. Featuring both a carboxylic acid and a benzylamide moiety on a strained cyclopropane ring, it is highly susceptible to residual synthetic impurities, such as unreacted cyclopropane-1,1-dicarboxylic acid or benzylamine.

Relying on a single analytical method for purity confirmation introduces severe blind spots. To establish absolute confidence and ensure the integrity of downstream pharmaceutical synthesis, we must employ an orthogonal approach—cross-referencing High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR)[2].

Mechanistic Overview: Why Orthogonality Matters

Historically, the pharmaceutical industry has relied heavily on HPLC area percentage for purity determination[3]. However, HPLC-UV inherently assumes that all components in a mixture possess similar UV response factors, which is rarely true[4]. If an impurity lacks a chromophore (e.g., inorganic salts or aliphatic precursors), it will remain invisible to the detector, leading to a dangerous overestimation of the active compound's purity.

Conversely, qNMR is a primary analytical method[4][5]. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically 1 H) is directly proportional to the molar concentration of those nuclei in the sample[4][6]. By comparing the analyte's integral to an internal standard of known purity, we achieve absolute mass fraction quantification without the need for an analyte-specific reference standard[7][8].

PurityWorkflow A Synthesized Compound 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid B HPLC-UV Analysis (Chromatographic Separation) A->B C 1H qNMR Analysis (Absolute Quantification) A->C D Relative Purity (Area %) Detects trace UV-active impurities B->D E Absolute Purity (Mass %) No reference standard needed C->E F Orthogonal Cross-Validation Confirmed API Purity D->F E->F

Orthogonal workflow combining HPLC-UV separation and qNMR absolute quantification.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail the causality behind each experimental parameter for analyzing 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid.

Method A: Reversed-Phase HPLC-UV (Impurity Profiling)

HPLC excels at separating complex mixtures and detecting trace, UV-active impurities[2][8].

  • Column Selection: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid moiety on the cyclopropane ring. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring high-resolution separation.

  • Gradient Profile: 5% B to 95% B over 20 minutes.

    • Causality: A steep gradient ensures the elution of highly polar impurities (e.g., di-acids) early, while retaining the more hydrophobic benzyl-containing analyte and potential bis-amide byproducts.

  • Detection: Dual-wavelength UV at 210 nm (amide/carbonyl absorbance) and 254 nm (benzyl ring absorbance)[8].

Method B: 1 H qNMR (Absolute Quantification)

qNMR provides an intrinsically linear response, eliminating the need for calibration curves[7].

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT®, >99.9%).

    • Causality: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in DMSO- d6​ . This perfectly avoids the spectral "fingerprint"[9] of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid, which features aromatic protons (7.2–7.4 ppm), benzyl CH 2​ (4.4 ppm), and cyclopropane protons (1.2–1.8 ppm).

  • Sample Preparation: Accurately co-weigh ~15 mg of the analyte and ~5 mg of Maleic Acid using a calibrated microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6​ [6].

  • Acquisition Parameters:

    • Pulse Angle: 90° excitation pulse for maximum signal-to-noise.

    • Relaxation Delay (D1): 30 seconds.

      • Causality: To obtain absolute quantitative results, spectra must be acquired under strict experimental conditions[9]. A 30s delay ensures complete longitudinal relaxation ( T1​ ) of all protons between scans. Failing to allow full relaxation leads to signal saturation and heavily skewed integration ratios[9][10].

    • Number of Scans (NS): 64.

      • Causality: Signal-to-noise (S/N) is inversely proportional to the square root of the number of scans[6]. 64 scans guarantee an S/N ratio > 250, which is critical for integration accuracy.

qNMR_Logic S1 Accurate Weighing Analyte + IS S2 Dissolution in DMSO-d6 S1->S2 S3 NMR Acquisition 90° Pulse, D1=30s S2->S3 S4 Integration Analyte vs IS S3->S4 S5 Mass % Calculation Purity Confirmed S4->S5

Step-by-step logical sequence for qNMR absolute purity calculation.

Comparative Data Presentation

The following table summarizes the performance metrics of both methods when analyzing a synthesized batch of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid.

Analytical MetricHPLC-UV (Area %) 1 H qNMR (Mass %)Scientific Context & Advantage
Purity Result 99.4%97.8%HPLC overestimates purity due to invisible inorganic salts or non-UV active solvents. qNMR reveals the true absolute mass fraction[10].
Reference Standard Analyte-specific standard requiredUnrelated internal standard (Maleic Acid)qNMR is invaluable for novel building blocks where certified reference standards do not yet exist[5][7].
Throughput / Time ~25 mins per run~10 mins per run (after prep)qNMR avoids lengthy column equilibration and method development times[5].
Trace Impurity Detection High (Limit of Detection < 0.05%)Moderate (Limit of Detection ~ 0.5%)HPLC remains superior for detecting parts-per-million (ppm) level organic impurities[2].
Structural Confirmation No (Retention time only)Yes (Full 1 H spectral fingerprint)qNMR simultaneously confirms the molecular identity and purity in a single experiment[9][10].

Conclusion

For confirming the purity of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid, relying solely on HPLC-UV is a critical vulnerability. While HPLC provides an excellent high-sensitivity impurity profile, it cannot provide absolute quantification without a previously characterized reference standard. By integrating 1 H qNMR into the workflow, we establish a self-validating, orthogonal system that guarantees both structural identity and absolute mass-balance purity.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem. 4

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals." RSSL. 7

  • National Institutes of Health (NIH). "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." PMC.9

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.6

  • BenchChem Technical Support Team. "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy." Benchchem. 2

  • BenchChem Technical Support Team. "A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose." Benchchem. 8

  • MDPI. "QNMR for Reference Material Preparation." Encyclopedia MDPI. 3

  • Almac Group. "Nuclear Magnetic Resonance (NMR)." Almac Voice. 5

  • CymitQuimica. "3D-DBA68780 - 2-benzylcarbamoyl-2-phenylacetic-acid." CymitQuimica. 1

  • American Chemical Society (ACS). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.10

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS/MS Analysis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its Analogues

Welcome to a comprehensive technical guide on the quantitative analysis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its structural analogues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive technical guide on the quantitative analysis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its structural analogues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As the immediate, non-volatile precursor to the gaseous plant hormone ethylene, ACC is a critical analyte in plant physiology, agricultural science, and developmental biology.[1][2] Its accurate quantification, along with that of its metabolic and synthetic analogues, provides invaluable insights into ethylene biosynthesis, signaling, and the efficacy of growth regulators.

This guide moves beyond a simple recitation of methods. It is designed to provide you, a fellow researcher or drug development professional, with the expert insights needed to select, develop, and validate a robust LC-MS/MS method tailored to your specific analytical challenge. We will delve into the causality behind experimental choices, compare the predominant analytical strategies, and provide field-proven protocols.

The Core Analytical Challenge: The Polarity of ACC

At its heart, ACC is a small, polar amino acid. This inherent hydrophilicity presents the primary hurdle in its analysis: poor retention on conventional reversed-phase liquid chromatography (RPLC) columns.[2] Analytes that elute at or near the void volume are susceptible to significant matrix effects and poor peak shape, leading to unreliable quantification.[2] Consequently, successful LC-MS/MS analysis of ACC and its analogues hinges on overcoming this retention issue. This guide will compare the three most effective strategies:

  • Chemical Derivatization: Modifying the ACC molecule to increase its hydrophobicity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Employing a separation mode designed for polar compounds.

  • Ion-Pair Reversed-Phase Chromatography (IP-RPLC): Using mobile phase additives to retain the polar analyte on a C18 column.

Comparative Analysis of Leading Methodologies

Choosing the right analytical strategy is a matter of balancing experimental goals with available resources. Factors such as required sensitivity, sample throughput, and the need for simultaneous analysis of other, less polar compounds will dictate the optimal approach.

MethodologyPrincipleAdvantagesDisadvantagesBest Suited For
Chemical Derivatization Covalent modification of ACC's primary amine to create a less polar, more easily ionizable derivative.[3]Excellent chromatographic retention and peak shape. Often significantly enhances MS sensitivity.[4] Kits like AccQ-Tag are commercially available and optimized for amino acids.[5]Adds extra steps to sample preparation, increasing time and potential for variability. Derivatization reaction may not be 100% complete. Stability of the derivative must be assessed.[3]High-sensitivity targeted quantification; applications where maximizing signal is critical.
HILIC Partitioning of the polar analyte between a polar stationary phase and a mobile phase with a high organic content.[6][7]Direct analysis of the unmodified analyte, simplifying sample preparation.[8] Highly compatible with ESI-MS due to the high organic content of the mobile phase.[9]Can be less robust than RPLC; sensitive to mobile phase composition and water content. Column equilibration times can be long. Potential for adsorption of analytes on metallic column parts.[10]High-throughput screening; simultaneous analysis of multiple polar compounds (metabolomics); labs aiming to minimize sample prep.
Ion-Pair RPLC An ion-pairing reagent (e.g., nonafluoropentanoic acid) in the mobile phase forms a neutral complex with ACC, which is then retained by the reversed-phase column.[11][12]Utilizes standard, robust RPLC columns. Can achieve rapid separations.[12]Ion-pairing reagents can cause significant ion suppression in the MS source and are notoriously difficult to flush from the LC system, potentially contaminating it for other applications.Dedicated LC-MS systems where contamination is not a concern; when HILIC or derivatization are not feasible options.

The Indispensable Role of Internal Standards

For any quantitative bioanalysis, particularly with LC-MS/MS, the use of an internal standard (IS) is non-negotiable. It corrects for variability during sample preparation, injection, and ionization.[13] The gold standard is a stable isotope-labeled (SIL) internal standard , such as [2H4]ACC.[14][15]

A SIL-IS is chemically identical to the analyte and will co-elute, ensuring it experiences the same matrix effects and extraction inefficiencies.[16] This allows for the most accurate correction and reliable quantification.[17] When selecting a SIL-IS, ensure a mass difference of at least 3-4 Da to avoid spectral overlap from natural isotope abundance.[16] Labeling with 13C or 15N is generally preferred over deuterium (2H) to minimize the potential for chromatographic shifts (the "isotope effect").[16][18]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed starting protocols for the most common and effective approaches. These should be considered templates, with optimization required for specific matrices and instrumentation.

Protocol 1: Sample Preparation from Plant Tissue

This is a foundational protocol for extracting ACC and its analogues from a complex biological matrix.

  • Harvest and Freeze: Harvest plant tissue (e.g., 10-50 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[19]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[19]

  • Extraction:

    • To the frozen powder, add 500 µL of an ice-cold extraction solvent (e.g., 80% methanol in water).

    • Crucially, at this stage, add the stable isotope-labeled internal standard ([2H4]ACC) to the extraction solvent at a known concentration (e.g., 10 ng/mL). This ensures the IS tracks the analyte through the entire workflow.[13]

  • Vortex and Incubate: Vortex the sample vigorously for 1 minute, then incubate on ice for 30 minutes, vortexing periodically.

  • Centrifugation: Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]

  • Supernatant Collection: Carefully transfer the supernatant to a new microfuge tube. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here.[20]

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a volume (e.g., 100 µL) of a solvent compatible with your LC method (e.g., 10% acetonitrile in water for HILIC or the initial mobile phase for RPLC).

  • Final Centrifugation: Centrifuge one last time at >14,000 x g for 10 minutes at 4°C to remove any remaining particulates. Transfer the clear supernatant to an LC autosampler vial.

Diagram: General Sample Preparation Workflow

G cluster_prep Sample Preparation Harvest 1. Harvest & Flash Freeze Plant Tissue Grind 2. Homogenize to Powder Harvest->Grind Extract 3. Extract with Solvent + Stable Isotope IS Grind->Extract Centrifuge1 4. Centrifuge to Pellet Debris Extract->Centrifuge1 Collect 5. Collect Supernatant Centrifuge1->Collect Dry 6. Evaporate to Dryness Collect->Dry Reconstitute 7. Reconstitute in LC-compatible Solvent Dry->Reconstitute Centrifuge2 8. Final Centrifugation Reconstitute->Centrifuge2 Vial 9. Transfer to LC Vial Centrifuge2->Vial LC_MS LC-MS/MS Analysis Vial->LC_MS Analysis

Caption: A generalized workflow for the extraction of ACC from plant tissues.

Protocol 2: Analysis via HILIC-MS/MS (Direct Method)

This method is advantageous for its simplicity and is well-suited for analyzing the native form of ACC.

  • LC Column: A HILIC column, such as one with an amide or silica-based stationary phase (e.g., Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 8.0 min: 95% B (column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole (QqQ)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key MS/MS Transitions (SRM/MRM):

    • ACC: Precursor ion (Q1) m/z 102.1 → Product ion (Q3) m/z 56.1.[11][12] This corresponds to the fragmentation of the protonated molecule to its immonium ion.

    • [2H4]ACC (IS): Precursor ion (Q1) m/z 106.1 → Product ion (Q3) m/z 60.1.[14]

    • Note: These transitions should be empirically optimized on your specific instrument.

Diagram: HILIC vs. RPLC Separation Principle

G cluster_rplc Reversed-Phase LC (RPLC) cluster_hilic Hydrophilic Interaction LC (HILIC) rplc_col Hydrophobic Stationary Phase (e.g., C18) rplc_mp Polar Mobile Phase (High % Water) rplc_analyte Polar Analyte (ACC) - No Retention rplc_analyte->rplc_col Weak Interaction hilic_col Polar Stationary Phase (e.g., Amide) hilic_mp Apolar Mobile Phase (High % Acetonitrile) hilic_analyte Polar Analyte (ACC) - Strong Retention hilic_analyte->hilic_col Strong Interaction

Caption: Contrasting separation mechanisms for polar analytes in RPLC and HILIC.

Protocol 3: Analysis via Derivatization-RPLC-MS/MS

This protocol uses dansyl chloride as the derivatizing agent, which targets primary amines.

  • Derivatization Reaction:

    • Take the reconstituted sample extract from Protocol 1.

    • Add 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

    • Vortex and incubate at 60°C for 30 minutes in the dark.

  • Quench Reaction: Add 10 µL of 5% formic acid to quench the reaction and stabilize the derivative. Vortex.

  • Analysis: The sample is now ready for RPLC-MS/MS analysis.

  • LC Column: Standard C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the now-hydrophobic derivative, followed by a wash and re-equilibration.

  • Mass Spectrometer: Triple Quadrupole (QqQ) in ESI+ mode.

  • Key MS/MS Transitions (SRM/MRM):

    • Dansyl-ACC: The precursor ion will be the mass of ACC (101.1 Da) + Dansyl group (233.3 Da) + H+ = m/z 335.4. The product ion would be a characteristic fragment of the dansyl group, typically m/z 171.1.

    • Dansyl-[2H4]ACC (IS): Precursor ion m/z 339.4 → Product ion m/z 171.1.

    • Note: The exact masses and optimal transitions must be confirmed experimentally.

Data Analysis and Validation

Regardless of the method chosen, a robust validation is paramount. Key parameters to assess include:

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise, typically with an R² > 0.99.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified. For endogenous compounds, this is often assessed by spiking into a surrogate matrix.[21]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentrations (low, mid, high) within the calibration range.

  • Matrix Effect: Evaluate the extent of ion suppression or enhancement caused by co-eluting compounds from the sample matrix. This is where a SIL-IS is invaluable.[13]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample versus a post-extraction spiked sample.

Analysis of ACC Analogues

The principles outlined for ACC can be readily adapted for its analogues. Key considerations include:

  • Cyclopropane-1,1-dicarboxylic acid (CDA): A structural analogue that can be analyzed simultaneously with ACC using ion-pair chromatography.[11][12]

  • N-malonyl-ACC (MACC): A common conjugate of ACC in plants. As it is also polar, HILIC or derivatization methods are suitable. Its MS/MS transitions will need to be determined and optimized.

  • Other Amino Acid Analogues: Methods developed for ACC, especially derivatization approaches targeting the amino group, are often directly applicable to other small amino acids, enabling broader metabolic profiling.[1][2]

Conclusion: An Expert's Recommendation

For researchers requiring the utmost sensitivity and accuracy for targeted ACC quantification, the Derivatization-RPLC-MS/MS method is often the superior choice. The upfront investment in method development for the derivatization step pays dividends in signal intensity and chromatographic performance.

For those conducting high-throughput screening, metabolomics studies, or analyzing a suite of polar compounds simultaneously, the HILIC-MS/MS method offers a powerful and efficient alternative by simplifying sample preparation.[9]

The Ion-Pair RPLC method, while effective, should be approached with caution. It is best reserved for dedicated instruments where the risk of persistent system contamination with ion-pairing reagents is acceptable.

Ultimately, the most successful analysis of ACC and its analogues will be built on a thorough understanding of these core principles, careful experimental execution, and a rigorous validation protocol. By leveraging the power of LC-MS/MS with the appropriate analytical strategy, researchers can confidently and accurately measure these critical signaling molecules, advancing our understanding of plant biology and beyond.

References

  • Frontiers. (n.d.). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Retrieved from [Link]

  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. [Link]

  • PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Retrieved from [Link]

  • Karady, M., Hladík, P., Cermanová, K., Jiroutová, P., Antoniadi, I., Casanova-Sáez, R., Ljung, K., & Novák, O. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. Plant Methods, 20(1), 41. [Link]

  • PubMed. (n.d.). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Retrieved from [Link]

  • PubMed. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved from [Link]

  • MDPI. (n.d.). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • News-Medical.Net. (2019). Hydrophilic Interaction Chromatography Applications. Retrieved from [Link]

  • LCGC. (n.d.). Hydrophilic Interaction Chromatography for the Analysis of Therapeutic Oligonucleotides. Retrieved from [Link]

  • PubMed. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Retrieved from [Link]

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  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Retrieved from [Link]

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Sources

Validation

A Comparative Guide to the Efficacy of ACCA in Enhancing Maize Resistance

Introduction: The Quest for Resilient Maize Maize (Zea mays L.) is a global cornerstone of food security, yet its productivity is perpetually challenged by a hostile environment of pathogens, pests, and abiotic stressors...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Resilient Maize

Maize (Zea mays L.) is a global cornerstone of food security, yet its productivity is perpetually challenged by a hostile environment of pathogens, pests, and abiotic stressors like drought. Enhancing the innate resilience of this vital crop is paramount. In the arsenal of plant defense modulation, chemical inducers that prime the plant's immune system represent a promising strategy. This guide provides an in-depth assessment of 1-aminocyclopropane-1-carboxylic acid (ACCA), a natural compound and the direct precursor to the phytohormone ethylene, and its efficacy in strengthening maize resistance. We will delve into its mechanism of action, compare its potential with other well-established defense elicitors, and provide the experimental frameworks necessary for its evaluation.

The scientific intrigue surrounding ACCA stems from its central role in ethylene biosynthesis. Ethylene is a key signaling molecule that regulates a vast array of stress responses in plants.[1][2] By applying ACCA, we hypothesize that we can directly fuel the ethylene production pathway, thereby triggering a heightened state of defense readiness in maize. A recent computational study has lent significant weight to this hypothesis, indicating that ACCA has a strong binding affinity for maize defense-related proteins, suggesting it can effectively strengthen resistance against both pathogenic assaults and drought stress.[3][4][5] However, the transition from computational promise to field-proven efficacy requires rigorous experimental validation.[6] This guide serves as a bridge between theoretical potential and practical application for researchers in the field.

The Mechanism of Action: ACCA as a Fuel for the Ethylene Signaling Cascade

To understand the efficacy of ACCA, one must first grasp the ethylene signaling pathway it activates. ACCA itself is not the final actor; it is the substrate for ACC oxidase (ACO), the enzyme that catalyzes the final step in ethylene production.[7][8] This process is a critical control point, often upregulated during periods of stress.[2][9] Once produced, ethylene initiates a signaling cascade that culminates in the expression of defense-related genes.

The signaling pathway, as understood from research in maize and model plants, begins when ethylene binds to receptors located in the endoplasmic reticulum (ER).[3][7] In the absence of ethylene, these receptors activate a protein kinase (CTR1), which represses the downstream pathway. Ethylene binding deactivates the receptors, which in turn inactivates CTR1. This relieves the repression of a key positive regulator, EIN2, another ER-localized protein.[3][10] The activation of EIN2 leads to the cleavage and translocation of its C-terminal portion to the nucleus, where it stabilizes transcription factors like EIN3/EIL1.[3][7] These transcription factors then bind to the promoters of ethylene-responsive genes, activating a broad-spectrum defense response.[3]

Ethylene_Signaling_Pathway cluster_cell Maize Cell cluster_biosynthesis Ethylene Biosynthesis cluster_er Endoplasmic Reticulum (ER) cluster_nucleus Nucleus ACCA_ext Exogenous ACCA ACCA ACCA ACCA_ext->ACCA SAM S-adenosyl- -methionine (SAM) ACS ACC Synthase (ACS) (Rate-limiting step) SAM->ACS ACO ACC Oxidase (ACO) Ethylene Ethylene ETR1 Ethylene Receptors (e.g., ETR1) Ethylene->ETR1 CTR1 CTR1 (Kinase) ETR1->CTR1 EIN2 EIN2 CTR1->EIN2 EIN2_C EIN2 C-terminus EIN2->EIN2_C EIN3 EIN3/EIL1 (Transcription Factors) EIN2_C->EIN3 EBF EBF1/2 (Degradation) EIN2_C->EBF Defense_Genes Ethylene-Responsive Defense Genes (e.g., PRs) EIN3->Defense_Genes EBF->EIN3 Defense_Response Enhanced Stress Resistance

Caption: ACCA-driven ethylene biosynthesis and signaling pathway in maize.

Assessing the Efficacy of ACCA in Maize Resistance

The activation of the ethylene pathway by ACCA is predicted to confer broad-spectrum resistance to both biotic and abiotic stresses. However, the nature of the stressor is critical, as ethylene's role can be nuanced.

Biotic Stress Resistance: A Double-Edged Sword

The ethylene signaling pathway, often acting in concert with Jasmonic Acid (JA), is traditionally associated with defense against necrotrophic pathogens (which kill host tissue) and herbivorous insects.[5][11][12] In contrast, defense against biotrophic pathogens (which feed on living tissue) is primarily mediated by the Salicylic Acid (SA) pathway, which can be antagonistic to the JA/ET pathway.[11]

  • Pathogen Resistance: For necrotrophic pathogens like Fusarium graminearum (causal agent of Gibberella stalk rot), elevated ethylene signaling via ACCA application could enhance resistance by inducing pathogenesis-related (PR) proteins and reinforcing cell walls.[13][14] However, for hemibiotrophic pathogens such as Exserohilum turcicum (Northern Corn Leaf Blight), the role of ethylene is more complex.[11] While some studies implicate ethylene response factors in resistance[15], others suggest inhibiting ethylene can decrease disease severity, indicating that the pathogen may hijack the pathway for its own benefit during certain infection phases.[11] This highlights the critical need for pathogen-specific testing.

  • Insect Resistance: The ethylene pathway is a central regulator of defense against insect herbivores in maize.[16] It can induce the production of defensive compounds like proteinase inhibitors and volatile organic compounds that attract natural enemies of the pests.[17][18] Studies applying other elicitors like JA and SA have demonstrated enhanced resistance against pests like the fall armyworm (Spodoptera frugiperda), resulting in reduced larval weight gain and survival.[16][19] ACCA application is expected to trigger similar defenses, but direct comparative studies are needed to quantify its relative effectiveness.

Abiotic Stress Resistance: Enhancing Drought Tolerance

Drought stress is a major cause of yield loss in maize.[20][21] The plant's response to drought includes stomatal closure to conserve water and the premature senescence of older leaves to remobilize nutrients. Ethylene is a key regulator of these processes. Studies on maize mutants lacking the ZmACS6 gene (an ACC synthase) showed delayed leaf senescence and continued photosynthetic activity under drought conditions, a phenotype that was reversed by the application of exogenous ACC.[1] This demonstrates that modulating ACC levels directly impacts drought-induced senescence. Applying ACCA could, therefore, be a tool to manage the timing of senescence, although optimizing concentration and application timing would be crucial to avoid promoting premature leaf death and yield loss.

Comparison with Alternative Resistance Inducers

ACCA does not operate in a vacuum. Salicylic Acid (SA) and Jasmonic Acid (JA) are two other major phytohormones that mediate induced resistance.[2][13] Understanding their roles provides a benchmark against which ACCA's potential can be measured.

FeatureEthylene (via ACCA)Salicylic Acid (SA)Jasmonic Acid (JA)
Primary Target Stress Necrotrophic pathogens, chewing insects, drought response (senescence).[5][11][16]Biotrophic & hemibiotrophic pathogens.[11][22]Necrotrophic pathogens, chewing & phloem-sucking insects.[12][16][19]
Key Downstream Genes Ethylene Response Factors (ERFs), Pathogenesis-Related (PR) genes (e.g., PR1, PR5).[15][23]Pathogenesis-Related (PR) genes (e.g., PR1), PAL, ICS.[16][22]Lipoxygenase (LOX), Proteinase Inhibitors (mpi), Terpene Synthases (TPS).[16][17]
Observed Efficacy in Maize Predicted: Enhanced resistance to necrotrophs and insects. Observed: ZmACS6 mutants show drought tolerance.[1]Induces PR gene expression and resistance to downy mildew.[23] Improves resistance to fall armyworm.[16][19]Improves resistance to fall armyworm (often more effective than SA).[16][19] Enhances resistance to Gibberella stalk rot.[24]
Pathway Interaction Synergistic with JA, often antagonistic with SA.[11][12]Often antagonistic with JA/ET pathway.[11]Synergistic with ET, often antagonistic with SA.[16]
Commercial Analogs Ethephon (ethylene-releasing agent)Acibenzolar-S-methyl (Actigard®)Methyl Jasmonate

Experimental Protocols for Efficacy Assessment

To validate the computational promise of ACCA, rigorous, well-designed experiments are essential. The following protocols provide a framework for assessing ACCA-induced resistance in maize.

Protocol 1: Fungal Pathogen Bioassay (Adapted from Kernel Bioassay Methods)

This protocol assesses ACCA's ability to inhibit fungal growth on maize kernels, a proxy for ear rot resistance.

Causality: This controlled in-vitro assay isolates the effect of the treatment on pathogen proliferation, removing environmental variables. Wounding the kernel bypasses physical barriers, directly testing the chemically induced defense response.[25]

  • Plant Material and Treatment:

    • Select mature, healthy maize kernels from a susceptible hybrid.

    • Surface sterilize kernels: 70% ethanol for 2 min, then 1% sodium hypochlorite for 10 min, followed by five rinses with sterile distilled water.[25]

    • Prepare ACCA solutions (e.g., 10 µM, 50 µM, 100 µM) and a mock control (sterile water with 0.02% Tween-20).

    • Soak sterilized kernels in treatment solutions for 6 hours.

  • Inoculation:

    • Prepare a spore suspension of a necrotrophic pathogen (e.g., Fusarium graminearum) at 1 x 10^6 spores/mL.

    • Create a small wound on the embryo side of each kernel with a sterile blade.[25]

    • Pipette 10 µL of the spore suspension onto the wound of each kernel.

  • Incubation and Assessment:

    • Place 4-5 kernels in a sterile vial or petri dish with a moistened filter paper.[25]

    • Incubate at 27 ± 1°C with a 14:10 light/dark cycle.

    • Assess disease severity at 7, 14, and 21 days post-inoculation.

    • Quantitative Metrics:

      • Disease Severity Index: Score visible fungal growth on a 1-5 scale.

      • Spore Quantification: Wash kernels in a set volume of water and count spores using a hemocytometer to measure fungal reproduction.[25]

Caption: Workflow for the maize kernel pathogen bioassay.

Protocol 2: Insect Herbivory Bioassay (No-Choice Feeding Assay)

This protocol measures the impact of ACCA treatment on the performance of a key insect pest.

Causality: A no-choice assay forces the herbivore to feed on treated tissue, providing a clear measure of antibiosis (negative effects on insect physiology) induced by the treatment.[16][26]

  • Plant Growth and Treatment:

    • Grow maize plants (e.g., V3-V4 stage) in individual pots under controlled greenhouse conditions.

    • Prepare ACCA solutions and a mock control as in Protocol 1.

    • Apply treatments as a foliar spray until runoff. Allow plants to dry for 24 hours.

  • Insect Infestation:

    • Obtain second-instar larvae of a chewing herbivore (e.g., Spodoptera frugiperda).

    • Enclose a single plant in a mesh cage. Place 3-5 pre-weighed larvae onto the leaves of each plant.[27]

  • Data Collection:

    • After 4-7 days, carefully remove and re-weigh all surviving larvae.

    • Excise and weigh the remaining leaf tissue to estimate consumption.

    • Quantitative Metrics:

      • Larval Relative Growth Rate (RGR): (Final Weight - Initial Weight) / (Initial Weight * Days).

      • Mortality Rate: (Number of dead larvae / Total initial larvae) * 100.[26]

      • Leaf Area Consumed: Can be measured using image analysis software.

Protocol 3: Managed Drought Stress Evaluation in Greenhouse

This protocol assesses whether ACCA treatment improves physiological tolerance to water deficit.

Causality: Imposing a controlled "dry-down" period allows for the precise measurement of physiological responses to water deficit, separating genetic tolerance from treatment-induced effects. Re-watering assesses recovery potential.[28][29][30]

  • Plant Growth and Treatment:

    • Grow maize plants (e.g., V6 stage) in pots with a known soil weight and water holding capacity.

    • Apply ACCA or mock solution as a foliar spray 48 hours before initiating drought stress.

  • Drought Imposition:

    • Withhold water from the 'Drought' group. Maintain the 'Well-Watered' control group at ~80% field capacity.

    • Monitor pots daily by weighing to track water loss.

    • Continue until plants in the drought group show clear signs of stress (e.g., leaf rolling, wilting), typically 10-15 days.[29][30]

  • Physiological Measurements:

    • At peak stress, measure key parameters on the third fully expanded leaf.

    • Quantitative Metrics:

      • Relative Water Content (RWC): ((Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)) * 100.

      • Photosynthetic Rate (Pn) & Stomatal Conductance (gs): Use a portable photosynthesis system (e.g., LI-COR LI-6400). A significant decline is expected under drought.[21]

      • Chlorophyll Content: Use a SPAD meter.

      • Biomass: Harvest above-ground tissue and record fresh and dry weights.[28]

Caption: Workflow for assessing ACCA efficacy on drought tolerance.

Conclusion and Future Perspectives

ACCA presents a compelling, mechanistically-grounded candidate for enhancing maize resilience. Its role as a direct precursor to the stress hormone ethylene provides a clear rationale for its potential to prime plant defenses against a range of biotic and abiotic threats. Computational models strongly support its bioactivity.[4][5]

However, a critical gap exists between computational prediction and agricultural application. The existing literature underscores a significant need for empirical in vivo and field-based research to validate these findings.[2][6] The efficacy of ACCA is likely to be highly dependent on the specific stressor, the maize genotype, the concentration used, and the timing of application. The antagonistic relationship between the ethylene/JA and SA pathways means that while ACCA might protect against a necrotrophic fungus, it could potentially increase susceptibility to a biotrophic one.[11]

Future research must focus on generating quantitative performance data through structured experiments like those outlined in this guide. Direct, side-by-side comparisons with established inducers like Jasmonic Acid and Salicylic Acid are essential to position ACCA within the existing landscape of crop protection strategies. By systematically addressing these knowledge gaps, the scientific community can determine if harnessing the power of ethylene through ACCA is a viable and effective strategy for securing the future of maize production.

References

  • Diverse roles of ethylene in maize growth and development, and its importance in shaping plant architecture. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

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  • Young, T. E., Meeley, R. B., & Gallie, D. R. (2004). ACC synthase expression regulates leaf performance and drought tolerance in maize. The Plant Journal, 40(5), 813-825. [Link]

  • Debnath, T., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. PMC. Retrieved March 20, 2026, from [Link]

  • Ethylene signaling in Arabidopsis a journey from historical discoveries to modern insights. (2025). Maximum Academic Press. [Link]

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  • Wang, X., et al. (2023). Kernel Bioassay Evaluation of Maize Ear Rot and Genome-Wide Association Analysis for Identifying Genetic Loci Associated with Resistance to Fusarium graminearum Infection. MDPI. [Link]

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  • Transcriptions of ACO and ACS genes are involved in nitrate-dependent root growth of maize seedlings. (2025). Frontiers. [Link]

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  • Glazebrook, J. (2005). Contrasting Mechanisms of Defense Against Biotrophic and Necrotrophic Pathogens. Annual Review of Phytopathology, 43, 205-227. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid (CAS No. 196211-13-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid (CAS No. 196211-13-9). The information herein is synthesized from established safety practices for related chemical classes, including carboxylic acids and carbamates, to ensure a comprehensive understanding of the necessary precautions.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid was not publicly available. The following guidance is based on the safety profiles of structurally similar compounds and general principles of laboratory safety. It is imperative to obtain and review the compound-specific SDS from your supplier before commencing any work. This guide should be used to supplement, not replace, a thorough risk assessment and the information provided in the official SDS.

Hazard Assessment and Triage

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid is a molecule possessing both a carboxylic acid and a carbamate functional group. While specific toxicological data is limited, a conservative approach to handling is warranted based on the potential hazards associated with these chemical classes.

  • Carboxylic Acids: Generally, carboxylic acids can be corrosive or irritating to the skin and eyes.[1][2] They can also cause respiratory irritation if inhaled.[3] The acidity of the carboxylic group necessitates measures to prevent direct contact.

  • Carbamates: Some carbamates are known to have biological activity and may be toxic. For instance, methyl carbamate is suspected of causing cancer.[4] Therefore, minimizing exposure is crucial.

Given these considerations, 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid should be handled with the assumption that it may be a skin and eye irritant, and potentially harmful if inhaled or ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure when handling 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid. The following table outlines the recommended PPE.

PPE CategoryRecommended Equipment and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes.[5][6] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[5][7]
Hand Protection Chemically resistant gloves are required.[5] Nitrile gloves are a common and effective choice for many laboratory chemicals.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.[8]
Body Protection A flame-resistant lab coat should be worn at all times in the laboratory.[7] Ensure the lab coat is fully buttoned to provide maximum coverage.[9] For tasks with a higher risk of spillage, a chemical-resistant apron may be worn over the lab coat.[9]
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[8][10] If a fume hood is not available, or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Safe Handling and Operational Plan

A systematic approach to handling 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid will further enhance safety in the laboratory.

Engineering Controls and Work Environment
  • Ventilation: All manipulations of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10]

  • Work Area: Designate a specific area for handling this compound to prevent cross-contamination. Keep the work area clean and uncluttered.

Step-by-Step Handling Protocol
  • Preparation: Before handling, read and understand the compound-specific SDS provided by the supplier. Ensure all necessary PPE is available and in good condition.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: If working with the solid form, handle it carefully to avoid generating dust.[10] Use a spatula for transfers. If possible, perform these operations in a fume hood.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11][12] Remove contaminated clothing.[11] If irritation persists, seek medical attention.[13]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][14] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area to decontaminate any surfaces that may have come into contact with the compound.

Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Fume Hood & Safety Equipment prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4 emergency1 Skin/Eye Contact emergency_action Follow First Aid & Seek Medical Attention emergency1->emergency_action emergency2 Inhalation emergency2->emergency_action emergency3 Ingestion emergency3->emergency_action

Caption: Workflow for the safe handling of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid.

Disposal Plan

Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.

  • Waste Collection: All waste materials contaminated with 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid, including unused compound, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Disposal Method: The primary recommended method of disposal for this type of organic compound is incineration in a licensed chemical waste facility.[8][15] The compound may be dissolved in a combustible solvent to facilitate incineration.[8]

  • Regulatory Compliance: All disposal activities must be carried out in strict accordance with local, state, and federal regulations.[8][15] Do not dispose of this chemical down the drain.[8]

Disposal Workflow Diagram

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Segregate Contaminated Waste collect2 Place in Labeled, Sealed Container collect1->collect2 storage1 Store in Designated Waste Area collect2->storage1 storage2 Away from Incompatible Materials storage1->storage2 disposal1 Arrange for Pickup by Licensed Waste Disposal Service storage2->disposal1 disposal2 Ensure Proper Manifesting & Documentation disposal1->disposal2

Sources

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